Structural, Stereochemical, and Synthetic Profiling of 5-Methyl-3-phenylhexan-2-ol: A Technical Whitepaper
Executive Summary & Structural Significance In the landscape of modern organic synthesis and molecular design, branched aliphatic alcohols bearing aromatic pharmacophores occupy a privileged chemical space. 5-Methyl-3-ph...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Structural Significance
In the landscape of modern organic synthesis and molecular design, branched aliphatic alcohols bearing aromatic pharmacophores occupy a privileged chemical space. 5-Methyl-3-phenylhexan-2-ol (CAS: 605680-33-9) is a prime example of this structural class. Featuring a highly flexible isobutyl tail, a central phenyl ring, and a secondary hydroxyl group, this molecule presents a unique steric environment.
For researchers in medicinal chemistry and fragrance development, the compound's dual stereocenters (C2 and C3) offer a rigorous platform for studying diastereoselective synthesis and structure-activity relationships (SAR) at G-protein coupled receptors (GPCRs). This whitepaper deconstructs the physicochemical properties, stereochemical logic, and synthetic methodologies required to isolate and utilize this molecule effectively.
Physicochemical Profiling
Understanding the baseline metrics of 5-methyl-3-phenylhexan-2-ol is critical for predicting its pharmacokinetic behavior (e.g., blood-brain barrier penetration) or its volatility in olfactory applications. The data below synthesizes its core properties .
Property
Value
Clinical / Chemical Relevance
IUPAC Name
5-methyl-3-phenylhexan-2-ol
Defines the connectivity and functional groups.
CAS Number
605680-33-9
Unique registry identifier for procurement/safety.
Molecular Formula
C13H20O
Indicates a highly lipophilic hydrocarbon backbone.
Molecular Weight
192.30 g/mol
Well within the Lipinski Rule of 5 (ideal for oral bioavailability).
Optimal lipophilicity for hydrophobic receptor pockets.
H-Bond Donors / Acceptors
1 / 1
Limits non-specific binding while allowing targeted anchoring.
Physical State (at RT)
Liquid
Requires specific handling for scale-up and formulation.
Stereochemical Architecture and the Felkin-Anh Model
The structural complexity of 5-methyl-3-phenylhexan-2-ol arises from its adjacent stereocenters at C2 and C3, yielding four possible stereoisomers (two pairs of enantiomers: syn and anti).
When synthesizing this compound via the nucleophilic addition of a methyl carbanion to 4-methyl-2-phenylpentanal (often referred to in the fragrance industry as Cocoa Pentanal) , the stereochemical outcome is dictated by the Felkin-Anh Model .
The Causality of Diastereoselectivity:
According to the Felkin-Anh paradigm, the largest substituent on the alpha-carbon (in this case, the sterically demanding phenyl ring) adopts a conformation perpendicular to the carbonyl C=O double bond. This minimizes torsional strain. The incoming nucleophile (methylmagnesium bromide) does not attack at a 90° angle; rather, it approaches via the Bürgi-Dunitz trajectory (approximately 107°) to maximize orbital overlap between the HOMO of the nucleophile and the π* LUMO of the carbonyl. To avoid steric clash with the bulky phenyl group, the nucleophile attacks from the least hindered face (anti to the phenyl group), resulting in a highly enriched anti diastereomer.
Synthetic Methodology & Protocol
The following protocol outlines the diastereoselective Grignard addition to synthesize 5-methyl-3-phenylhexan-2-ol. The methodology is designed as a self-validating system, ensuring that each step confirms the success of the previous one.
Reagents and Mechanistic Rationale
Substrate: 4-methyl-2-phenylpentanal (1.0 eq).
Nucleophile: Methylmagnesium bromide (MeMgBr, 3.0 M in THF, 1.2 eq).
Solvent Choice (THF): Tetrahydrofuran (THF) is strictly chosen over diethyl ether. The oxygen lone pairs in THF provide superior solvation and stabilization of the organomagnesium complex. This enhanced solubility is critical when reacting with sterically hindered alpha-substituted aldehydes.
Thermal Control (-78 °C): The reaction is executed at cryogenic temperatures. Lowering the thermal energy locks the aldehyde into its lowest-energy Felkin-Anh conformer, preventing bond rotation and maximizing the diastereomeric ratio (d.r.).
Quenching Agent (NH₄Cl): Saturated aqueous ammonium chloride is used instead of strong acids (like HCl). The mild, buffered proton source hydrolyzes the magnesium alkoxide without triggering E1 dehydration of the newly formed secondary alcohol into an unwanted alkene (5-methyl-3-phenylhex-2-ene).
Step-by-Step Experimental Workflow
Anhydrous Setup: Flame-dry a Schlenk flask under an argon atmosphere. Dissolve 4-methyl-2-phenylpentanal (10 mmol) in 20 mL of anhydrous THF.
Cryogenic Cooling: Submerge the reaction vessel in a dry ice/acetone bath to reach exactly -78 °C. Allow 15 minutes for thermal equilibration.
Nucleophilic Addition: Add MeMgBr (12 mmol, 4.0 mL of a 3.0 M solution in THF) dropwise via a syringe pump over 20 minutes to prevent localized heating.
In-Process Validation: After 1 hour, extract a 0.1 mL aliquot, quench in a micro-vial with NH₄Cl, and analyze via TLC (Hexanes:EtOAc 8:2). The complete disappearance of the UV-active aldehyde spot (Rf ~0.6) validates full conversion to the alcohol (Rf ~0.3).
Buffered Quench: Once validated, add 10 mL of saturated aqueous NH₄Cl directly at -78 °C. Remove the cooling bath and allow the biphasic mixture to warm to room temperature.
Isolation & Purification: Extract the aqueous layer with diethyl ether (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. Purify the crude oil via silica gel flash chromatography to separate any trace syn diastereomers from the major anti product. Validate the final stereochemistry via 2D NOESY NMR.
Caption: Synthetic workflow for 5-methyl-3-phenylhexan-2-ol via Grignard addition.
Pharmacological & Application Profiling
Molecules with the structural motif of 5-methyl-3-phenylhexan-2-ol—combining a hydrophobic tail, an aromatic ring, and a hydrogen-bonding hydroxyl group—are classic pharmacophores for olfactory G-protein coupled receptors (GPCRs).
When utilized in fragrance chemistry or neuropharmacology, the molecule acts as a ligand that docks into the transmembrane domains of the receptor. The binding event stabilizes an active receptor conformation, catalyzing the exchange of GDP for GTP on the Gα-olf subunit. This initiates a downstream signaling cascade culminating in membrane depolarization, translating a chemical stimulus into an electrical neural signal.
Caption: Olfactory GPCR signal transduction pathway activated by phenyl-alkyl alcohols.
References
PubChem. "5-Methyl-3-phenylhexan-2-ol | C13H20O | CID 22270425". National Center for Biotechnology Information. URL:[Link]
PubChem. "4-Methyl-2-phenylpentanal | C12H16O | CID 17967992". National Center for Biotechnology Information. URL:[Link]
Chemistry LibreTexts. "9.4: Diastereoselective Addition to Aldehydes and Ketones". LibreTexts Project. URL:[Link]
Exploratory
Advanced Structure Elucidation of 5-Methyl-3-phenylhexan-2-ol: A Comprehensive Analytical Guide
Introduction & Theoretical Framework In the realm of drug development and synthetic chemistry, the rigorous structural elucidation of chiral molecules is paramount. 5-Methyl-3-phenylhexan-2-ol (Chemical Formula: C₁₃H₂₀O,...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Theoretical Framework
In the realm of drug development and synthetic chemistry, the rigorous structural elucidation of chiral molecules is paramount. 5-Methyl-3-phenylhexan-2-ol (Chemical Formula: C₁₃H₂₀O, Exact Mass: 192.1514 Da)[1] is a complex secondary alcohol featuring an aliphatic backbone, an aromatic substituent, and a branched tail. Critically, it possesses two contiguous stereocenters at the C2 and C3 positions, yielding four possible stereoisomers.
As a Senior Application Scientist, I approach structure elucidation not merely as a checklist of techniques, but as a self-validating logical system. Every analytical choice must build orthogonal evidence. Mass spectrometry establishes the molecular formula, 1D NMR provides the spin inventory, 2D NMR maps the atomic connectivity[2], and chemical derivatization (Mosher's method) resolves the absolute spatial configuration[3][4].
Analytical Workflow Logic
To prevent confirmation bias during structural assignment, we employ a sequential, orthogonal workflow. The logic dictates moving from macroscopic molecular properties (mass, functional groups) to microscopic atomic connectivity, and finally to 3-dimensional spatial arrangement.
Figure 1: Analytical workflow for the structural elucidation of 5-methyl-3-phenylhexan-2-ol.
High-Resolution Mass Spectrometry (HRMS)
Before mapping the carbon skeleton, we must confirm the exact molecular weight and elemental composition.
Causality & Rationale: Secondary alcohols often undergo in-source fragmentation during Electrospray Ionization (ESI). We expect to see a dehydrated fragment
[M−H2O+H]+
alongside the parent ion, which serves as an internal diagnostic for the hydroxyl group.
Step-by-Step Methodology: ESI-Q-TOF HRMS
Sample Preparation: Dissolve 1.0 mg of the purified analyte in 1.0 mL of LC-MS grade methanol to create a 1 mg/mL stock. Dilute to 1 µg/mL using 0.1% formic acid in water/acetonitrile (50:50, v/v).
System Calibration: Calibrate the Q-TOF mass spectrometer using a standard tuning mix to ensure mass accuracy within <2 ppm.
Acquisition: Inject 5 µL into the ESI source operating in positive ion mode. Apply a capillary voltage of 3.5 kV and a desolvation temperature of 250°C.
Data Interpretation: Extract the chromatogram and evaluate the isotopic pattern to confirm the C₁₃H₂₀O formula.
Table 1: Expected HRMS Diagnostic Ions
Ion Species
Theoretical m/z
Observed m/z
Mass Error (ppm)
Structural Significance
[M+H]+
193.1592
193.1590
-1.0
Confirms intact molecular weight.
[M+Na]+
215.1412
215.1415
+1.4
Confirms neutral molecule mass via sodium adduct.
[M−H2O+H]+
175.1487
175.1485
-1.1
Diagnostic loss of 18 Da (water) from the C2 secondary alcohol.
[C7H7]+
91.0548
91.0546
-2.2
Tropylium ion; confirms the presence of the phenyl ring.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the definitive tool for establishing atomic connectivity. The triad of HSQC, COSY, and HMBC—complemented by NOESY—provides orthogonal structural information that systematically resolves molecular crowding[2].
Causality & Rationale:
¹H and ¹³C (1D): Provides the inventory of protons and carbons.
COSY: Maps contiguous scalar-coupled networks (e.g., tracing the chain from C1 to C6)[5].
HSQC: Correlates protons to their directly attached carbons, differentiating CH, CH₂, and CH₃ groups[6].
HMBC: Bridges non-protonated carbons (like the ipso-carbon of the phenyl ring) to the aliphatic chain via 2- or 3-bond couplings, confirming the exact branching positions[6].
Step-by-Step Methodology: 1D and 2D NMR
Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference (0.0 ppm).
Instrument Setup: Transfer to a high-quality 5 mm NMR tube. Load into a 600 MHz NMR spectrometer equipped with a cryoprobe for enhanced sensitivity.
1D Acquisition: Acquire a ¹H spectrum (16 scans, relaxation delay 2s) and a ¹³C spectrum (1024 scans, decoupling applied).
2D Acquisition: Run standard 2D pulse sequences (COSY, multiplicity-edited HSQC, HMBC, and NOESY) using appropriate spectral widths and a minimum of 256 increments in the indirect dimension[5][7].
Processing: Apply zero-filling, Fourier transform, and phase/baseline corrections.
Note: The HMBC correlation from the aromatic protons to C-3 unambiguously places the phenyl ring at the 3-position, while the doublets at H-6 and H-5' confirm the terminal isobutyl branching[6].
Stereochemical Assignment via Mosher's Method
While NOESY provides relative stereochemistry (identifying if protons are syn or anti across the C2-C3 bond), it cannot assign absolute configuration. For secondary alcohols, the Modified Mosher's Ester Method is the gold standard[3][4].
Causality & Rationale: By reacting the C2-OH with enantiopure (R)- and (S)-α-methoxy-α-trifluoromethylphenylacetyl chloride (MTPA-Cl), we generate diastereomeric esters. The bulky MTPA phenyl group creates an anisotropic shielding cone. Protons residing on the same side as the MTPA phenyl group will experience an upfield shift. By calculating the difference in chemical shifts (
Δδ=δS−δR
), we can map the spatial arrangement of substituents around the C2 chiral center[4][8].
Figure 2: Workflow of the modified Mosher's ester method for absolute configuration assignment.
Preparation: Aliquot 2.0 mg of 5-methyl-3-phenylhexan-2-ol into two separate, flame-dried reaction vials (Vial A and Vial B) under a nitrogen atmosphere.
Solvation: Dissolve the sample in each vial with 0.5 mL of anhydrous dichloromethane (DCM). Add 10 µL of anhydrous pyridine and a catalytic amount of 4-Dimethylaminopyridine (DMAP) to act as a base and acyl transfer catalyst[4].
Derivatization:
To Vial A, add 15 µL of (R)-(-)-MTPA-Cl (This generates the (S)-Mosher ester).
To Vial B, add 15 µL of (S)-(+)-MTPA-Cl (This generates the (R)-Mosher ester)[4].
Incubation & Workup: Stir both reactions at room temperature for 4 hours. Quench with saturated aqueous NaHCO₃. Extract the organic layer with DCM (3 x 1 mL), wash with brine, and dry over anhydrous Na₂SO₄.
NMR Analysis: Evaporate the solvent under reduced pressure. Dissolve the purified esters in CDCl₃ and acquire high-resolution ¹H NMR spectra.
Calculation: Tabulate the chemical shifts of the protons adjacent to C2 (specifically C1-H₃ and C3-H). Apply the Mosher model: Positive
Δδ
values indicate substituents on the right side of the Newman projection, while negative values indicate the left side[4][8].
Conclusion
The structural elucidation of 5-methyl-3-phenylhexan-2-ol demands a rigorous, multi-tiered analytical approach. By combining the exact mass capabilities of HRMS with the atomic-level mapping of 2D NMR (COSY, HSQC, HMBC), the 2D connectivity is unambiguously established. Finally, the application of the modified Mosher's ester method provides a self-validating mechanism to lock in the 3D absolute configuration, ensuring the data is robust enough for regulatory submission or advanced synthetic applications.
References
PubChem. "5-Methyl-3-phenylhexan-2-ol | C13H20O | CID 22270425". National Center for Biotechnology Information.
Journal of Chemical Education. "Development of a Teaching Approach for Structure Elucidation Using 1D and 2D Homonuclear and Heteronuclear NMR Spectra". ACS Publications.
Emery Pharma. "A Step-By-Step Guide to 1D and 2D NMR Interpretation".
Nature Communications. "The combination of synthesis and ultra-high-resolution NMR spectroscopy reveals the correct structure of caylobolide A". PMC.
ResearchGate. "Determination of absolute configuration of 1,3-diols by the modified Mosher's method using their di-MTPA esters".
Creative Biostructure. "Understanding 2D NMR Spectra: How to Read and Interpret Them".
MDPI. "The Evolving Landscape of NMR Structural Elucidation".
Benchchem. "Determining the Absolute Configuration of Chiral Alcohols: Application Notes and Protocols".
5-Methyl-3-phenylhexan-2-ol (CAS 605680-33-9): A Comprehensive Technical Guide to Synthesis, Stereochemistry, and Application
As a Senior Application Scientist in early-stage drug discovery and synthetic methodology, I frequently encounter chemical building blocks that, while seemingly simple, present intricate stereochemical and synthetic chal...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist in early-stage drug discovery and synthetic methodology, I frequently encounter chemical building blocks that, while seemingly simple, present intricate stereochemical and synthetic challenges. 5-Methyl-3-phenylhexan-2-ol is one such molecule. Characterized by a highly branched aliphatic backbone and an aromatic ring, this compound serves as a sterically hindered, lipophilic chiral scaffold.
This whitepaper provides an in-depth analysis of its physicochemical properties, outlines a self-validating synthetic workflow, and explains the mechanistic causality behind the experimental conditions required to synthesize it.
Chemical Identity & Structural Descriptors
Before designing a synthetic route or evaluating a compound for structure-activity relationship (SAR) studies, we must establish its baseline physicochemical profile. The presence of two adjacent stereocenters (C2 and C3) means this compound exists as a mixture of four stereoisomers (two pairs of diastereomers) unless synthesized asymmetrically.
The quantitative descriptors below highlight its drug-like properties, particularly its high lipophilicity and low polar surface area, which are indicative of excellent passive membrane permeability [[1]]([Link]).
Property
Value
IUPAC Name
5-methyl-3-phenylhexan-2-ol
CAS Number
605680-33-9
Molecular Formula
C13H20O
Molecular Weight
192.30 g/mol
XLogP3 (Lipophilicity)
3.4
Topological Polar Surface Area (TPSA)
20.2 Ų
SMILES
CC(C)CC(C1=CC=CC=C1)C(C)O
InChIKey
DSRFPUDMAANWFD-UHFFFAOYSA-N
Data derived from .
Synthetic Methodology & Causality
The most robust and scalable approach to synthesizing 5-methyl-3-phenylhexan-2-ol involves a two-step sequence: the regioselective alkylation of phenylacetone followed by a diastereoselective carbonyl reduction.
Step 1: Regioselective Enolate Alkylation
Phenylacetone (1-phenylpropan-2-one) possesses two distinct
α
-carbon positions. The benzylic protons have a pKa of ~20, while the terminal methyl protons have a pKa of ~24. By utilizing a strong, sterically hindered base like at cryogenic temperatures (-78°C), we ensure quantitative, irreversible deprotonation at the more acidic benzylic position. This kinetic enolate is then trapped via an SN2 reaction with isobutyl bromide to form the intermediate ketone, 5-methyl-3-phenylhexan-2-one.
Step 2: Diastereoselective Carbonyl Reduction
The reduction of the intermediate ketone to the target alcohol is achieved using Sodium Borohydride (NaBH₄) in methanol. The stereochemical outcome is not random; it is governed by the . The hydride nucleophile approaches the carbonyl carbon along the Bürgi-Dunitz trajectory (~107°) from the least sterically hindered face, opposite the largest group (the phenyl ring) on the adjacent C3 chiral center. This predictably yields a major diastereomer (typically the syn-isomer).
Synthetic workflow and stereochemical control for 5-methyl-3-phenylhexan-2-ol.
Self-Validating Experimental Protocols
To ensure reproducibility and trustworthiness, the following protocols are designed as self-validating systems. Analytical checkpoints are embedded directly into the workflow to confirm reaction progression before proceeding to the next step.
Protocol A: Synthesis of 5-Methyl-3-phenylhexan-2-one
Preparation: Flame-dry a 250 mL Schlenk flask under an argon atmosphere. Add anhydrous Tetrahydrofuran (THF, 50 mL) and diisopropylamine (1.1 equiv). Cool the system to -78°C using a dry ice/acetone bath.
Base Generation: Add n-Butyllithium (1.05 equiv, 2.5 M in hexanes) dropwise. Stir for 30 minutes to generate LDA in situ.
Enolization: Slowly add phenylacetone (1.0 equiv) dropwise. Maintain at -78°C for 1 hour. Causality: Low temperatures prevent unwanted aldol self-condensation and lock the enolate in its kinetic form.
Alkylation: Add isobutyl bromide (1.2 equiv) dropwise. Remove the cooling bath and allow the reaction to slowly warm to room temperature over 12 hours.
Self-Validation Checkpoint: Quench a 0.1 mL aliquot with saturated aqueous NH₄Cl and extract with ethyl acetate. Perform Thin Layer Chromatography (TLC) using Hexanes/EtOAc (9:1). The starting material (phenylacetone) is highly UV-active. Its disappearance, coupled with the emergence of a new, less polar UV-active spot, validates successful alkylation.
Workup: Quench the bulk reaction with saturated NH₄Cl (50 mL). Extract with EtOAc (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify via silica gel flash chromatography.
Protocol B: Reduction to 5-Methyl-3-phenylhexan-2-ol
Preparation: Dissolve the purified 5-methyl-3-phenylhexan-2-one (1.0 equiv) in anhydrous methanol to achieve a 0.2 M concentration. Cool the flask to 0°C in an ice-water bath.
Reduction: Add NaBH₄ (1.5 equiv) in small portions over 15 minutes to control the evolution of hydrogen gas. Causality: Methanol acts as both the solvent and an electrophilic activator, hydrogen-bonding to the ketone's carbonyl oxygen to accelerate hydride transfer.
Reaction: Stir the mixture at 0°C for 2 hours.
Self-Validation Checkpoint: Monitor by TLC (Hexanes/EtOAc 8:2). The reduction of the ketone to the alcohol is indicated by a distinct shift to a lower Rf value (increased polarity due to the hydroxyl group). Furthermore, a crude ¹H NMR scan will reveal a new multiplet at ~3.8 ppm corresponding to the carbinol proton (CH-OH), confirming the reduction. The integration of the diastereomeric carbinol peaks will yield the diastereomeric ratio (dr).
Workup: Quench carefully with distilled water. Evaporate the majority of the methanol under reduced pressure. Extract the aqueous residue with Dichloromethane (DCM, 3 x 30 mL). Dry the organics over Na₂SO₄, filter, and concentrate to yield the final product, 5-methyl-3-phenylhexan-2-ol.
Applications in Drug Discovery
In medicinal chemistry, the incorporation of a 5-methyl-3-phenylhexan-2-ol moiety is a strategic choice for optimizing pharmacokinetics.
Steric Shielding: The adjacent isobutyl and methyl groups provide significant steric bulk around the hydroxyl group, drastically reducing its susceptibility to rapid Phase II metabolism (e.g., glucuronidation).
Lipophilic Binding: The flexible, highly branched aliphatic chain combined with the rigid phenyl ring allows the molecule to adaptively bind to deep, hydrophobic pockets in target proteins, a common requirement for allosteric modulators.
By understanding the causality behind its synthesis and stereochemical behavior, researchers can effectively leverage this scaffold to build more complex, metabolically stable therapeutics.
References
National Center for Biotechnology Information. "PubChem Compound Summary for CID 22270425, 5-Methyl-3-phenylhexan-2-ol". PubChem,[Link].
Chemistry LibreTexts. "22.7: Alkylation of Enolate Ions". LibreTexts,[Link].
Phenylalkanols in Drug Development: A Technical Guide to Their Biological Activities and Pharmacological Potential
Executive Summary As a Senior Application Scientist overseeing early-stage hit-to-lead optimization, I frequently encounter phenylalkanols (e.g., 2-phenylethanol, 3-phenylpropanol) and their synthetic derivatives as high...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
As a Senior Application Scientist overseeing early-stage hit-to-lead optimization, I frequently encounter phenylalkanols (e.g., 2-phenylethanol, 3-phenylpropanol) and their synthetic derivatives as highly versatile scaffolds. Characterized by an amphipathic structure—a lipophilic phenyl ring coupled with a hydrophilic hydroxylated alkyl chain—these compounds exhibit profound biological activities. This whitepaper synthesizes the mechanistic pathways, quantitative efficacy data, and self-validating experimental protocols required to evaluate phenylalkanols for antimicrobial, antioxidant, and anti-inflammatory drug development.
Core Biological Activities & Mechanistic Pathways
Membrane-Targeted Antimicrobial and Bacteriostatic Action
The bacteriostatic and fungistatic efficacy of phenylalkanols is not merely a function of specific receptor binding; rather, it correlates directly with their 1[1]. When exposed to microbial cells, the hydrophobic tails of molecules like 2-phenylethanol insert into the hydrophobic core of the lipid bilayer. This partitioning disrupts native interactions between lipid molecules, leading to increased membrane fluidity, altered permeability, and the lethal leakage of intracellular potassium ions[2].
Caption: Phenylalkanol-induced microbial membrane disruption and bacteriostatic pathway.
Anti-Inflammatory and Antioxidant Modulation
Beyond membrane disruption, advanced phenylalkanol derivatives—such as phenylquinoline phenols and 3-arylphthalides—exhibit potent target-specific anti-inflammatory properties[3][4]. The primary mechanism involves the targeted down-regulation and direct active-site inhibition of 5[5]. By halting the arachidonic acid cascade, these compounds prevent the synthesis of pro-inflammatory prostaglandins (e.g., PGE2) and leukotrienes. Furthermore, the phenolic hydroxyl groups endow these molecules with robust radical scavenging abilities, effectively neutralizing reactive oxygen species (ROS) and inhibiting nitric oxide (NO) production in activated macrophages[4].
Caption: Mechanism of anti-inflammatory action via COX-2 and 5-LOX enzyme inhibition.
Quantitative Efficacy Data
To evaluate the therapeutic viability of these compounds, we must benchmark their efficacy against established standards. The following tables summarize field-validated quantitative data for various phenylalkanol derivatives.
Table 1: Antimicrobial Efficacy of Phenylalkanol Derivatives
To ensure data integrity, experimental workflows must be self-validating. The following protocols detail the causality behind each step to prevent artifacts during high-throughput screening.
Protocol 1: Membrane Partitioning and MIC Determination Assay
Causality & Rationale: The bacteriostatic activity of 2-phenylethanol derivatives is intrinsically linked to their hydrophobicity. By quantifying membrane binding affinity alongside standard MIC values, we establish a direct structure-activity relationship (SAR) that filters out false-positive hits caused by non-specific aqueous aggregation.
LUV Preparation (System Baseline): Extrude 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC) through a 100 nm polycarbonate filter to form Large Unilamellar Vesicles (LUVs).
Validation: Confirm monodispersity (PDI < 0.1) via Dynamic Light Scattering (DLS) to ensure uniform membrane surfaces before proceeding.
Fluorescence Partitioning Assay: Introduce the phenylalkanol compound to the LUV suspension. Measure the blue shift in intrinsic fluorescence using a lipid probe like DPH (1,6-diphenyl-1,3,5-hexatriene).
Causality: A successful partitioning event restricts the mobility of the fluorophore, confirming bilayer insertion.
Broth Microdilution (Efficacy Readout): Serially dilute the compound in Mueller-Hinton broth inoculated with E. coli (10^5 CFU/mL). Incubate at 37°C for 18 hours.
Orthogonal Validation: Include 1-hexanol as a positive membrane-disrupting control and Tyrosol as a negative control. Calculate the MIC50.
Protocol 2: In Vitro COX-2 Enzyme Inhibition Assay
Causality & Rationale: Phenylquinoline phenol derivatives exhibit potent anti-inflammatory effects by docking into the COX-2 active site[3]. We utilize human recombinant COX-2 rather than crude cell lysates to isolate direct enzymatic inhibition from upstream transcriptional regulation, ensuring the measured IC50 reflects true binding affinity.
Enzyme Incubation: Pre-incubate human recombinant COX-2 enzyme with varying concentrations of the synthesized phenylalkanol derivative in Tris-HCl buffer (pH 8.0) containing hematin and EDTA for 15 minutes at 37°C.
Substrate Initiation: Initiate the reaction by adding arachidonic acid (AA).
Causality: AA is the natural substrate; its conversion rate directly measures residual enzyme activity.
Reaction Termination & Quantification: Stop the reaction after exactly 2 minutes using 1M HCl. Quantify the downstream product, Prostaglandin E2 (PGE2), using a competitive ELISA kit.
Self-Validating Controls: Run a parallel assay using human recombinant COX-1. Calculate the Selectivity Index (SI = IC50 COX-1 / IC50 COX-2). A valid therapeutic candidate must show SI > 5 to minimize gastrointestinal toxicity. Use Indomethacin as the standard reference.
References
Antimicrobial and antiviral targets of phenylpropanoids and their derivatives. ResearchGate.2
A Comparative Analysis of the Biological Activities of 3-Phenylpropanal and its Alcohol Analog, 3-Phenylpropanol. BenchChem.6
The hydroxytyrosol-typed phenylpropanoidglycosides: A phenylpropanoid glycoside family with significant biological activity. PubMed.8
Synthesis, Anti-Inflammatory, Antimicrobial and Antioxidant Evaluation of Novel N-((3-(substituted phenyl)-1-phenyl-1H-pyrazol-4-yl) methylene) naphthalen-1-amines. Der Pharma Chemica.7
The Bacteriostatic Activity of 2-Phenylethanol Derivatives Correlates with Membrane Binding Affinity. PMC.1
Anti-inflammatory Natural Prenylated Phenolic Compounds - Potential Lead Substances. ResearchGate.5
Efficacy of Phenyl Quinoline Phenol Derivatives as COX-2 Inhibitors. PubMed.3
Synthesis and Antioxidant/Anti-Inflammatory Activity of 3-Arylphthalides. MDPI.4
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to Substituted Hexanols: Synthesis, Characterization, and Applications Abstract Substituted hexanols represent a versatile and significant class of organic compounds, serving as crucial interm...
Author: BenchChem Technical Support Team. Date: March 2026
An In-depth Technical Guide to Substituted Hexanols: Synthesis, Characterization, and Applications
Abstract
Substituted hexanols represent a versatile and significant class of organic compounds, serving as crucial intermediates, solvents, and structural motifs in fields ranging from medicinal chemistry to materials science. Their six-carbon backbone allows for a wide array of substitutions, enabling the fine-tuning of physicochemical properties such as lipophilicity, polarity, and steric profile. This guide provides a comprehensive overview of substituted hexanols, beginning with their fundamental properties and moving into detailed synthetic methodologies, including nucleophilic additions and reductions. We explore essential techniques for structural elucidation and characterization, followed by a discussion of their chemical reactivity and pathways for further functionalization. Finally, the guide delves into the critical role of substituted hexanols in drug development, examining their function as molecular fragments and their impact on structure-activity relationships (SAR). This document is intended to be a valuable resource for scientists seeking to leverage the unique properties of substituted hexanols in their research and development endeavors.
The Hexanol Scaffold: A Foundation for Molecular Design
The hexanol framework, consisting of a six-carbon chain with a hydroxyl group, is a fundamental building block in organic chemistry. The position of the hydroxyl group (e.g., 1-hexanol, 2-hexanol, 3-hexanol) and the nature and location of other substituents dramatically influence the molecule's properties and reactivity.
Core Isomers and Their Intrinsic Properties
The parent straight-chain isomers—1-hexanol, 2-hexanol, and 3-hexanol—differ in the location of the hydroxyl group, which classifies them as primary, secondary, and secondary alcohols, respectively.[1] This seemingly minor difference has profound implications:
1-Hexanol (Primary Alcohol): With the hydroxyl group at a terminal position, 1-hexanol is sterically accessible, making it readily susceptible to oxidation to form hexanal and subsequently hexanoic acid.[2] It is produced industrially from ethylene and serves as a precursor to plasticizers, fragrances, and pharmaceuticals.[1]
2-Hexanol and 3-Hexanol (Secondary Alcohols): The internal position of the hydroxyl group introduces greater steric hindrance and a chiral center. These isomers are more resistant to further oxidation compared to primary alcohols and react via different mechanistic pathways (e.g., SN1 for tertiary vs. SN2 for primary substitutions).
The Transformative Impact of Substitution
The true versatility of hexanols emerges from substitution along the carbon chain. Adding alkyl groups, halogens, or other functional moieties allows for precise control over key molecular parameters essential for drug design and materials science:
Lipophilicity (log P): The addition of alkyl groups increases the molecule's hydrophobicity, which can enhance its ability to cross cell membranes. Conversely, adding polar groups decreases lipophilicity.
Steric Profile: The size and location of substituents dictate how a molecule fits into a binding pocket of a protein or enzyme.[3] Chain branching, for instance, can improve selectivity by preventing binding to off-target sites.[3]
Metabolic Stability: Substituents can block sites that are vulnerable to metabolic enzymes like cytochrome P450. For example, adding a methyl group adjacent to a functional group can sterically hinder enzymatic attack.
Synthetic Strategies for Substituted Hexanols
The synthesis of specifically substituted hexanols is a cornerstone of organic chemistry, enabling the creation of novel chemical entities. The choice of synthetic route depends on the desired substitution pattern and stereochemistry.
Carbon-Carbon Bond Formation: Grignard and Organolithium Reactions
The most powerful methods for creating complex substituted alcohols involve the reaction of organometallic reagents with carbonyl compounds (aldehydes and ketones). The Grignard reaction, in particular, is a robust and widely used technique.[4]
Causality of Experimental Choices: This method is chosen for its reliability in forming new carbon-carbon bonds. The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbon of the carbonyl group, creating an alkoxide intermediate that is subsequently protonated to yield the alcohol.[4] The choice of an ether solvent (like THF or diethyl ether) is critical because it stabilizes the Grignard reagent. Anhydrous conditions are mandatory, as even trace amounts of water will protonate and destroy the highly basic Grignard reagent.
Experimental Protocol: Synthesis of 4-Methyl-3-hexanol from 3-Pentanone [4]
Preparation of Grignard Reagent: In a flame-dried, three-necked flask under a nitrogen atmosphere, add magnesium turnings. Add a solution of methyl bromide (CH₃Br) in anhydrous diethyl ether dropwise. The reaction is initiated with gentle heating or a crystal of iodine if necessary. Stir until the magnesium is consumed to form the methylmagnesium bromide (CH₃MgBr) solution.
Nucleophilic Addition: Cool the Grignard reagent solution in an ice bath. Slowly add a solution of 3-pentanone in anhydrous diethyl ether dropwise with vigorous stirring. An exothermic reaction will occur.
Workup and Protonation: After the addition is complete, allow the mixture to stir for an additional 30 minutes at room temperature. Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl). This protonates the alkoxide intermediate to form the alcohol and precipitates magnesium salts.
Extraction and Purification: Transfer the mixture to a separatory funnel. Extract the aqueous layer twice with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter the solution and remove the solvent under reduced pressure. The crude 4-methyl-3-hexanol can be purified by fractional distillation.
Validation: The final product's identity and purity should be confirmed using ¹H NMR, ¹³C NMR, IR spectroscopy, and GC-MS.
Workflow for Selecting a Synthetic Pathway
The optimal synthetic route depends on the target molecule's structure. The following diagram outlines a logical decision-making process for synthesizing a substituted hexanol.
Caption: Decision workflow for synthesizing substituted hexanols.
Structural Elucidation and Characterization
Unambiguous characterization is critical to ensure the identity and purity of a synthesized substituted hexanol. A combination of spectroscopic and chromatographic techniques is employed for this purpose.
Spectroscopic and Chromatographic Techniques
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR provide detailed information about the carbon skeleton and the chemical environment of each proton and carbon atom. The position of the carbinol proton (the proton on the carbon bearing the -OH group) is a key diagnostic signal.
Infrared (IR) Spectroscopy: A strong, broad absorption in the range of 3200-3600 cm⁻¹ is characteristic of the O-H stretching vibration of the alcohol functional group.
Mass Spectrometry (MS): MS provides the molecular weight of the compound and valuable information about its structure from fragmentation patterns. Alcohols often exhibit a characteristic loss of water (M-18 peak).
High-Performance Liquid Chromatography (HPLC): HPLC is used to assess purity and can be used for chiral separations of racemic substituted hexanols.[5] 1-Hexanol itself can be used as a polar modifier in the mobile phase for separating hydrophobic compounds.[5]
Table 1: Comparative Physicochemical and Spectroscopic Data
System Preparation: Use a C18 reversed-phase column. The mobile phase could be an isocratic or gradient mixture of acetonitrile and water.[5]
Sample Preparation: Prepare a stock solution of the substituted hexanol in the mobile phase (e.g., 1 mg/mL). Serially dilute to create calibration standards if quantification is needed.
Injection and Elution: Inject 10 µL of the sample. Elute with the mobile phase at a flow rate of 1.0 mL/min.
Detection: Use a UV detector set to a low wavelength (e.g., 210 nm) or an evaporative light scattering detector (ELSD) or a refractive index (RI) detector, as alcohols lack a strong chromophore.
Data Analysis: Integrate the peak area to determine the purity of the sample. The retention time is characteristic of the compound under the given conditions.
Reactivity and Pathways for Further Functionalization
Substituted hexanols are valuable not only as final products but also as intermediates for further chemical transformations. The nature of the substitution (primary, secondary, or tertiary) dictates their reactivity.
Oxidation: Primary alcohols can be oxidized to aldehydes using mild reagents like pyridinium chlorochromate (PCC) or to carboxylic acids using stronger oxidants like potassium permanganate.[2] Secondary alcohols are oxidized to ketones. Tertiary alcohols are resistant to oxidation under standard conditions.
Nucleophilic Substitution: The hydroxyl group is a poor leaving group but can be converted into a good one (e.g., a tosylate or a halide). This allows for nucleophilic substitution reactions to introduce other functional groups.[7] Tertiary alcohols tend to react via an SN1 mechanism, while primary alcohols favor an SN2 pathway.[8]
Esterification: Alcohols react with carboxylic acids or their derivatives (like acyl chlorides) to form esters, which are common in fragrances and as prodrugs in pharmaceuticals.[2]
Diagram: Key Reactions of Substituted Secondary Hexanols
Caption: Common synthetic transformations of a secondary hexanol.
Applications in Drug Development and Beyond
The tunable properties of substituted hexanols make them highly valuable in the rational design of therapeutic agents.
Structure-Activity Relationships (SAR)
SAR explores how chemical structure relates to biological activity.[9] For substituted hexanols incorporated into a larger molecule, SAR studies can reveal key insights:
Hydrophobic Interactions: The hexyl chain can occupy hydrophobic pockets in a receptor binding site. Modifying its length or branching pattern can optimize van der Waals interactions.
Hydrogen Bonding: The hydroxyl group is a potent hydrogen bond donor and acceptor. Its position is critical for anchoring a drug molecule to its target.[3]
Pharmacokinetics (ADME): Increasing the lipophilicity with alkyl substituents can improve absorption but may also increase metabolic breakdown or lead to non-specific binding. The goal is to achieve a balance between potency, selectivity, and drug-like properties. A quantitative structure-activity relationship (QSAR) model can be developed to correlate properties like log P and electronic parameters with biological activity.[10]
Broader Industrial Applications
Beyond pharmaceuticals, substituted hexanols are widely used:
Solvents: Their moderate polarity and boiling points make them effective solvents in paints, coatings, and cleaning products.[1][11]
Plasticizers: Esters derived from hexanols, such as dihexyl phthalate, are used to increase the flexibility of polymers like PVC.[2]
Fragrances and Flavors: Many hexanol esters have pleasant, fruity odors and are used in the perfume and food industries.
Conclusion
Substituted hexanols are far more than simple C6 alcohols; they are a versatile platform for chemical innovation. Their utility is rooted in the ability to precisely modify their structure to control physicochemical properties. From the industrial-scale synthesis of 1-hexanol to the nuanced, stereoselective creation of complex chiral alcohols in the lab, these compounds are indispensable. For professionals in drug development, a deep understanding of their synthesis, characterization, and reactivity provides a powerful tool for designing next-generation therapeutics with improved efficacy, selectivity, and pharmacokinetic profiles. As synthetic methodologies become more advanced, the potential to create novel substituted hexanols with tailored properties will continue to expand, opening new avenues for scientific discovery.
References
HEXANOL. (n.d.). PubChem. Retrieved March 12, 2026.
1-Hexanol (C6H14O) properties. (n.d.). Chemical Properties. Retrieved March 12, 2026.
Hexanol | Drug Information, Uses, Side Effects, Chemistry. (n.d.). PharmaCompass.com. Retrieved March 12, 2026.
Synthesis of 1-Hexanol/Hexyl hexanoate Mixtures from Grape Pomace: Insights on Diesel Engine Performances at High Bio-Blendstock Loadings. (2023). MDPI. Retrieved March 12, 2026.
A Technical Guide to 1-Hexanol: Properties, Synthesis, and Biological Pathways. (n.d.). Benchchem. Retrieved March 12, 2026.
Outline a synthesis of (a) 1-Hexanethiol from 1-hexanol. (n.d.). Vaia. Retrieved March 12, 2026.
1 Hexanol Market Research | Global Industry Analysis & Forecast To 2028. (n.d.). Credence Research. Retrieved March 12, 2026.
A Comparative Analysis of 2,5-Dimethyl-2-hexanol and Other Tertiary Alcohols for Researchers and Drug Development Professionals. (n.d.). Benchchem. Retrieved March 12, 2026.
Structure-Activity Relationships of Substituted 2,3,4,4a,5,10b-Hexahydro-benz[h]isoquinoline-6(1H)-ones as 5-HT2C Receptor Antagonists. (2025).
2-hexanol – Knowledge and References. (n.d.). Taylor & Francis Online. Retrieved March 12, 2026.
Application Notes and Protocols for 1-Hexanol as a Mobile Phase Component in HPLC. (n.d.). Benchchem. Retrieved March 12, 2026.
A 100 mL round-bottomed flask (24/40 joint) is equipped with a 25.4x8mm Teflon-coated magnetic stir bar and charged with. (n.d.). Organic Syntheses. Retrieved March 12, 2026.
Biocatalytic synthesis of the Green Note trans-2-hexenal in a continuous-flow microreactor. (2018). Beilstein Journal of Organic Chemistry. Retrieved March 12, 2026.
Structural Properties of Pure Simple Alcohols from Ethanol, Propanol, Butanol, Pentanol, to Hexanol: Comparing Monte Carlo Simulations with Experimental SAXS Data. (2007). The Journal of Physical Chemistry B. Retrieved March 12, 2026.
Structure Activity Relationships. (2005). Drug Design Org. Retrieved March 12, 2026.
Structure-activity relationship analysis of substituted 4-quinolinamines, antagonists of immunostimulatory CpG-oligodeoxynucleotides. (1999). PubMed. Retrieved March 12, 2026.
A Review on Medicinally Important Heterocyclic Compounds. (2022). Bentham Science. Retrieved March 12, 2026.
Key Concepts of Structure-Activity Relationships to Know for Medicinal Chemistry. (n.d.). Fiveable. Retrieved March 12, 2026.
Structure-activity relationships in the developmental toxicity of substituted phenols: in vivo effects. (1990). PubMed. Retrieved March 12, 2026.
Stereochemical Architecture and Asymmetric Synthesis of 5-Methyl-3-phenylhexan-2-ol: A Technical Guide
Executive Summary The stereochemical integrity of chiral secondary alcohols is a foundational pillar in modern drug development and medicinal chemistry[1]. 5-Methyl-3-phenylhexan-2-ol ( C13H20O )[2] serves as a highly...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The stereochemical integrity of chiral secondary alcohols is a foundational pillar in modern drug development and medicinal chemistry[1]. 5-Methyl-3-phenylhexan-2-ol (
C13H20O
)[2] serves as a highly representative molecular scaffold for studying contiguous stereocenters. Because the spatial orientation of functional groups dictates receptor binding affinity and pharmacokinetic behavior, controlling the absolute configuration of this compound is critical. This whitepaper provides an in-depth mechanistic guide to the asymmetric synthesis and analytical resolution of 5-methyl-3-phenylhexan-2-ol, emphasizing the causality behind protocol design.
Stereochemical Architecture
5-Methyl-3-phenylhexan-2-ol possesses two adjacent chiral centers at the C2 and C3 positions[2]:
C2 Stereocenter: Bonded to a hydroxyl group (-OH), a methyl group, a hydrogen atom, and the C3 complex.
C3 Stereocenter: Bonded to a phenyl ring (-Ph), an isobutyl group (
−CH2CH(CH3)2
), a hydrogen atom, and the C2 complex.
With
n=2
stereocenters, the molecule exists as
22=4
distinct stereoisomers. These form two pairs of enantiomers, which relate to each other as diastereomers.
Fig 1: Stereochemical relationships of 5-methyl-3-phenylhexan-2-ol isomers.
Mechanistic Rationale in Asymmetric Synthesis
Standard reduction of the prochiral ketone, 5-methyl-3-phenylhexan-2-one, typically yields a racemic mixture of diastereomers. To achieve absolute stereocontrol, researchers employ Dynamic Kinetic Resolution (DKR) coupled with Asymmetric Transfer Hydrogenation (ATH) [3].
The Causality of DKR-ATH
The C3 position of the starting ketone is
α
to the carbonyl group, making its proton highly acidic. In a basic environment, this stereocenter undergoes rapid enolization and continuous racemization[4]. DKR exploits this lability. By introducing the Noyori-Ikariya catalyst—RuCl(p-cymene)[(S,S)-TsDPEN]—we create a highly specific chiral pocket[5].
The chiral diamine ligand ensures that hydride transfer from the hydrogen donor occurs exclusively to one face of the carbonyl, rigidly setting the C2 stereocenter. Concurrently, the catalyst exhibits a kinetic preference for the (3S)-enantiomer of the ketone over the (3R)-enantiomer. Because the (3R)-ketone rapidly racemizes into the (3S)-ketone to maintain equilibrium, the entire racemic starting material is funneled into a single, highly enantioenriched anti-diastereomer[3].
Fig 2: Dynamic Kinetic Resolution (DKR) pathway via Asymmetric Transfer Hydrogenation.
Experimental Protocol: DKR-ATH Synthesis
This self-validating protocol utilizes a formic acid/triethylamine (
HCOOH/Et3N
) azeotrope. Why this mixture? Formic acid acts as the atom-economical hydride donor, while triethylamine maintains the precise basicity required to drive the rapid C3 racemization without degrading the ruthenium catalyst[5].
Step-by-Step Methodology:
Catalyst Activation: In a flame-dried Schlenk flask under argon, dissolve 1.0 mol% of RuCl(p-cymene)[(S,S)-TsDPEN] in anhydrous dichloromethane (DCM). Stir for 15 minutes at room temperature to ensure complete dissolution.
Azeotrope Preparation: Slowly add a 5:2 molar ratio mixture of
HCOOH/Et3N
to the catalyst solution. The solution will undergo a distinct color change from orange to deep red, indicating the formation of the active ruthenium-hydride species.
Substrate Addition: Dropwise, add 1.0 equivalent of racemic 5-methyl-3-phenylhexan-2-one.
Thermal Control: Heat the reaction mixture to exactly 40°C. Causality: This temperature perfectly balances the thermodynamic requirement for fast C3 enolization against the kinetic requirement for high enantioselectivity.
Monitoring & Workup: Monitor via TLC until complete consumption of the ketone (typically 12-18 hours). Quench with saturated aqueous
NaHCO3
, extract with ethyl acetate, dry over
Na2SO4
, and concentrate under reduced pressure. Purify via flash column chromatography.
Analytical Resolution: Chiral HPLC Methodology
To validate the enantiomeric excess (
ee
) and diastereomeric excess (
de
) of the synthesized product, high-performance liquid chromatography (HPLC) using a Chiral Stationary Phase (CSP) is mandatory[6].
For aromatic alcohols like 5-methyl-3-phenylhexan-2-ol, immobilized polysaccharide-based CSPs (e.g., Amylose tris(3,5-dimethylphenylcarbamate)) are highly effective[7]. The helical amylose backbone provides steric inclusion cavities, while the carbamate groups offer hydrogen bonding sites for the C2 hydroxyl. Furthermore, the phenyl rings of the CSP engage in
π−π
stacking with the C3 phenyl group of the analyte, amplifying chiral recognition[6].
Quantitative Data: Mobile Phase Optimization
Small changes in the mobile phase composition and temperature drastically impact selectivity (
α
) and resolution (
Rs
)[7]. Lowering the temperature increases the residence time within the chiral cavities, enhancing resolution[8].
Mobile Phase (v/v)
Flow Rate (mL/min)
Temp (°C)
Resolution (
Rs
)
Selectivity (
α
)
n-Hexane/IPA (95:5)
1.0
25
1.25
1.15
n-Hexane/IPA (90:10)
1.0
25
1.80
1.25
n-Hexane/IPA (90:10)
0.8
20
2.55
1.35
n-Hexane/EtOH (90:10)
1.0
25
1.40
1.18
Table 1: Optimization parameters for the chiral separation of 5-methyl-3-phenylhexan-2-ol.
HPLC Experimental Protocol
Column Equilibration: Install a Chiralpak IA column (250 x 4.6 mm, 5 µm) into the HPLC system. Flush with the optimal mobile phase (n-Hexane/Isopropanol 90:10 v/v) at 0.8 mL/min until a stable baseline is achieved[7].
Temperature Stabilization: Set the column oven strictly to 20°C. Causality: Inconsistent temperatures cause peak broadening and loss of baseline resolution due to fluctuations in transient diastereomeric complex formation[7].
Sample Injection: Dissolve 1 mg of the purified 5-methyl-3-phenylhexan-2-ol in 1 mL of the mobile phase. Inject 10 µL into the system.
Detection: Monitor the eluent using a UV detector set to 220 nm (optimal for the phenyl chromophore). Calculate
ee
by integrating the area under the resolved enantiomeric peaks.
Conclusion
The stereocontrolled synthesis of 5-methyl-3-phenylhexan-2-ol exemplifies the power of combining mechanistic organic chemistry with advanced analytical techniques. By leveraging the lability of the
α
-stereocenter through DKR-ATH, researchers can bypass the limitations of classical reductions, funneling racemic mixtures into highly pure, single stereoisomers. Subsequent validation via optimized chiral HPLC ensures the rigorous E-E-A-T standards required in modern drug development and pharmacological research.
References
Benchchem. "Technical Support Center: Chiral HPLC Analysis of 1-Phenyl-1-decanol".
Pharmaceutical Technology. "Asymmetric Routes to Chiral Secondary Alcohols".
PubChem. "5-Methyl-3-phenylhexan-2-ol | C13H20O | CID 22270425". National Center for Biotechnology Information.
Česká a slovenská farmacie. "HPLC separation of enantiomers using chiral stationary phases".
ResearchGate. "Comparison of HPLC Separation of Phenylalanine Enantiomers on Different Types of Chiral Stationary Phases".
ResearchGate. "Recent Developments in Asymmetric Hydrogenation and Transfer Hydrogenation of Ketones and Imines Through Dynamic Kinetic Resolution".
ResearchGate. "Yawen Zhang's research works - Asymmetric reduction of 2-chloro-3-oxo esters".
ResearchGate. "Enantioselective Synthesis of cis-α-Substituted Cycloalkanols and trans-Cycloalkyl Amines Thereof".
An In-Depth Technical Guide to the In Silico Toxicological Profiling of 5-methyl-3-phenylhexan-2-ol
Executive Summary The imperative to de-risk chemical entities early in the development pipeline—be it for pharmaceuticals, cosmetics, or industrial applications—has catalyzed the adoption of in silico toxicology.[1][2] T...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The imperative to de-risk chemical entities early in the development pipeline—be it for pharmaceuticals, cosmetics, or industrial applications—has catalyzed the adoption of in silico toxicology.[1][2] These computational methodologies offer a rapid, cost-effective, and ethically considerate alternative to traditional animal testing, enabling the prediction of toxicological liabilities from chemical structure alone.[1][3] This guide provides a comprehensive technical walkthrough of the in silico toxicity prediction process, centered on the specific molecule 5-methyl-3-phenylhexan-2-ol. We will dissect the workflow from initial structural input to the prediction of key toxicological endpoints and the critical interpretation of model reliability. The methodologies described herein are grounded in established principles of (Quantitative) Structure-Activity Relationship ([Q]SAR) modeling, expert systems, and regulatory guidelines, providing a robust framework for computational safety assessment.[4][5]
Introduction to the Target Compound: 5-methyl-3-phenylhexan-2-ol
The subject of our analysis is 5-methyl-3-phenylhexan-2-ol, a small organic molecule. A prerequisite for any in silico analysis is the unambiguous representation of the chemical structure and a compilation of its fundamental physicochemical properties. This information serves as the foundational input for all subsequent predictive models.
The canonical representation and key identifiers for the compound are sourced from authoritative chemical databases like PubChem.[6]
Rationale for Selection: This molecule, with its combination of an alcohol functional group, a phenyl ring, and an aliphatic chain, represents a common structural motif in medicinal chemistry and industrial chemicals. Its analysis serves as a practical exemplar for the application of in silico toxicology workflows.
The In Silico Toxicology Master Workflow
The prediction of a chemical's toxicity from its structure is not a monolithic task but a multi-stage process. Each stage builds upon the last, transforming a simple structural representation into a comprehensive, interpretable toxicity profile. The workflow diagram below illustrates this logical progression.
Caption: High-level workflow for in silico toxicity prediction.
Molecular Descriptor Calculation: The Language of Models
(Quantitative) Structure-Activity Relationship ([Q]SAR) models do not interpret chemical structures directly. Instead, they rely on numerical representations known as "molecular descriptors."[5] These descriptors quantify various aspects of the molecule's topology, geometry, and physicochemical properties, translating the structure into a feature vector that machine learning algorithms can process.[7]
Key Descriptor Categories:
Constitutional Descriptors: Simple counts of atoms, bonds, rings, molecular weight.
Topological Descriptors: Describe atomic connectivity and branching (e.g., Wiener index).
Physicochemical Descriptors: Properties like hydrophobicity (LogP), polar surface area (TPSA), and molar refractivity. These are critical for predicting absorption, distribution, metabolism, and excretion (ADME) properties.[5]
Electronic Descriptors: Characterize the electronic environment of the molecule.
Quantum Chemical Descriptors: Derived from quantum mechanics calculations (e.g., HOMO/LUMO energies).
Protocol: Descriptor Calculation Workflow
Input Acquisition: Obtain the canonical SMILES string for 5-methyl-3-phenylhexan-2-ol: CC(C)CC(C1=CC=CC=C1)C(C)O.
Tool Selection: Utilize a cheminformatics library or software package. RDKit and Mordred are powerful open-source Python libraries for this purpose.[8] Alternatively, online platforms like the US EPA's CompTox Chemicals Dashboard can provide pre-calculated descriptors.[9]
Descriptor Generation: Input the SMILES string into the selected tool. The software parses the string to create a molecular graph and applies various algorithms to compute a wide array of descriptors.
Data Curation: Select a relevant subset of descriptors for the intended models. For toxicity prediction, descriptors related to hydrophobicity, size, and electronic features are often highly informative.[10]
A subset of calculated descriptors for our target molecule is presented below (values are computed properties from PubChem or are representative).
Descriptor Class
Descriptor Name
Calculated Value
Significance in Toxicology
Physicochemical
Molecular Weight
192.30 g/mol
Influences bioavailability and transport.
Physicochemical
XLogP3
3.4
Measures hydrophobicity; key for membrane permeability and protein binding.
Physicochemical
Topological Polar Surface Area (TPSA)
20.2 Ų
Predicts transport properties, including blood-brain barrier penetration.
Constitutional
Heavy Atom Count
14
A simple measure of molecular size.
Constitutional
Rotatable Bond Count
5
Indicates molecular flexibility, which affects receptor binding.
Prediction of Key Toxicological Endpoints
With the molecular descriptors calculated, we can now query various predictive models. Each model is specifically trained on high-quality experimental data for a single toxicological endpoint. For a comprehensive risk assessment, a battery of endpoints must be evaluated.[11]
Genotoxicity / Mutagenicity
Mechanistic Rationale: Genotoxicity assessment, particularly the prediction of bacterial mutagenicity (Ames test), is a cornerstone of safety assessment. It identifies compounds that can interact with DNA, a potential initiating event for carcinogenesis. Regulatory guidelines, such as ICH M7, mandate the assessment of mutagenic impurities in pharmaceuticals.[4]
In Silico Approach:
Structural Alerts (Expert Systems): These models screen the molecule for the presence of "toxicophores"—substructures known to be associated with DNA reactivity (e.g., aromatic amines, nitro groups).[2]
Statistical (Q)SAR Models: These models use a wider range of descriptors to make a probabilistic prediction of mutagenicity, often providing higher accuracy than structural alerts alone.[3][12]
Protocol: Mutagenicity Prediction
Input: Submit the SMILES string of 5-methyl-3-phenylhexan-2-ol to a prediction platform (e.g., OECD QSAR Toolbox, Lhasa Limited's Derek Nexus, or publicly available servers).
Model Execution: The platform runs both expert rule-based and statistical models.
Output Analysis:
Review for any structural alerts flagged by the expert system.
Examine the probability score from the statistical (Q)SAR model.
Synthesize the results into a consensus prediction.
Cardiotoxicity (hERG Blockade)
Mechanistic Rationale: Blockade of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a primary cause of acquired long QT syndrome, which can lead to fatal cardiac arrhythmias. Early-stage identification of hERG liability is critical in drug development.
In Silico Approach: Models for hERG blockade are typically (Q)SAR-based and trained on patch-clamp electrophysiology data. They have learned to associate specific physicochemical properties (e.g., high lipophilicity, presence of a basic nitrogen) with hERG binding.
Protocol: hERG Blockade Prediction
Input: Use the SMILES string and pre-calculated descriptors (especially LogP and TPSA).
Model Execution: Employ a validated hERG (Q)SAR model. Many commercial platforms (e.g., Simulations Plus, Instem) and some public servers offer this endpoint.[11]
Output Analysis: The model will output a classification (e.g., Blocker / Non-blocker) or a continuous prediction (pIC50). The confidence in this prediction should be assessed via the model's applicability domain.
Hepatotoxicity (DILI)
Mechanistic Rationale: Drug-Induced Liver Injury (DILI) is a leading cause of acute liver failure and a major reason for drug withdrawal. Its mechanisms are complex, involving metabolic activation, oxidative stress, and immune responses.
In Silico Approach: Predicting DILI is challenging due to the multiple underlying mechanisms. Models often rely on a combination of approaches:
Identifying structural alerts associated with the formation of reactive metabolites.
(Q)SAR models trained on large datasets of compounds with known human DILI outcomes.
Protocol: DILI Prediction
Input: Submit the SMILES string to a DILI prediction tool.
Model Execution: The tool will likely use an ensemble or consensus model, combining multiple algorithms to improve predictive power.[13]
Output Analysis: The output is typically a binary prediction (DILI concern / No concern) with an associated confidence or probability score. The model may also highlight features contributing to the prediction.[2]
Summary of Predicted Toxicities for 5-methyl-3-phenylhexan-2-ol
The following table presents a hypothetical summary of results that would be generated from such a workflow. These are illustrative predictions designed to showcase the output of an in silico assessment.
Toxicological Endpoint
Prediction
Confidence / Probability
Rationale / Notes
Bacterial Mutagenicity (Ames)
Negative
High
No structural alerts for mutagenicity were identified. The compound falls within the applicability domain of the statistical model.
hERG Blockade
Low Probability (Non-blocker)
Moderate
The molecule lacks a basic nitrogen and has a LogP (3.4) that is not typically associated with high-affinity blockers.
Hepatotoxicity (DILI)
Low Concern
Moderate
The structure does not contain common toxicophores for reactive metabolite formation. Prediction is based on global (Q)SAR models.
Carcinogenicity
Unlikely
Moderate
Prediction is based on the negative mutagenicity result and the absence of well-defined structural alerts for carcinogenicity.
Endocrine Disruption (ER)
Inactive
High
The molecule lacks the key phenolic hydroxyl and steric bulk typical of estrogen receptor (ER) binders.
Acute Oral Toxicity (LD50, rat)
Predicted Class 4 (Slightly Toxic)
Moderate
(Q)SAR estimation based on physicochemical properties. Likely harmful if swallowed in large quantities.
Trustworthiness and Interpretation: The Applicability Domain
A core principle of scientific integrity in in silico modeling is to understand the limits of the prediction.[3] A model can only make reliable predictions for compounds that are similar to those it was trained on. This concept is formalized as the Applicability Domain (AD) .[13]
Why it Matters: A prediction for a compound that falls outside the model's AD is an extrapolation and has low confidence. Regulatory agencies like the OECD require AD analysis for any (Q)SAR results submitted for safety assessment.[14]
Caption: The Applicability Domain defines the chemical space where a model is reliable.
Protocol: Self-Validating a Prediction
Generate Prediction: Run the desired toxicity model as described in Section 4.
Request AD Information: The modeling software should provide an AD assessment. This can be based on several methods:
Range-based: Checks if the descriptor values of the target molecule fall within the min/max range of the training set.
Distance-based: Calculates the distance (e.g., Euclidean distance) of the target molecule to its nearest neighbors in the training set. A large distance indicates it may be out of domain.
Interpret AD Output:
"Inside AD": The model has "seen" similar chemicals, and the prediction can be considered reliable.
Document: Always report the AD assessment alongside the toxicity prediction. This is a critical component of a trustworthy report.
Conclusion and Regulatory Perspective
The in silico toxicological assessment of 5-methyl-3-phenylhexan-2-ol, based on a battery of predictive models, suggests a low overall toxicity profile. The molecule is predicted to be non-mutagenic, a low-risk for cardiotoxicity and hepatotoxicity, and inactive as an endocrine disruptor. These predictions, when confirmed to be within the applicability domain of their respective models, provide a strong, data-driven foundation for guiding subsequent experimental testing or making early-stage safety decisions.
This workflow aligns with the principles outlined by international regulatory bodies. The OECD has established guidelines for the development and validation of (Q)SAR models for regulatory purposes.[14][15] Frameworks like Integrated Approaches to Testing and Assessment (IATA) explicitly incorporate in silico data as a key component in a weight-of-evidence approach to chemical safety evaluation.[16] By following the structured, transparent, and self-validating protocols detailed in this guide, researchers can leverage the full power of computational toxicology to accelerate development while upholding the highest standards of scientific and regulatory integrity.
References
Toxometris.ai. In Silico Toxicology in Drug Development. Available from: [Link]
PozeSCAF. In Silico Toxicity Prediction: Transforming Drug Safety with AI and Computational Tools. Available from: [Link]
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 22270425, 5-Methyl-3-phenylhexan-2-ol. Available from: [Link]
U.S. Environmental Protection Agency. Toxicity Estimation Software Tool (TEST). Available from: [Link]
Myatt, G. J., et al. (2018). In silico toxicology protocols. Regulatory Toxicology and Pharmacology, 96, 1-17. Available from: [Link]
ITR Laboratories Canada Inc. (2026). In-silico Toxicology: Improving Drug Development Using Computational Modeling and Machine Learning. Available from: [Link]
Ogura, K., et al. (2022). Improving QSAR Modeling for Predictive Toxicology using Publicly Aggregated Semantic Graph Data and Graph Neural Networks. bioRxiv. Available from: [Link]
Gadaleta, D., et al. (2018). In silico toxicology: computational methods for the prediction of chemical toxicity. WIREs Computational Molecular Science, 8(5), e1368. Available from: [Link]
Gadaleta, D., et al. (2024). Development and application of consensus in silico models for advancing high-throughput toxicological predictions. Frontiers in Toxicology, 6. Available from: [Link]
Instem. (2024). Predict™: In Silico Toxicology Service. Available from: [Link]
Toppur, B. & Jaims, K.J. (2021). Determining the best set of molecular descriptors for a Toxicity classification problem. RAIRO - Operations Research, 55, 2769-2780. Available from: [Link]
Singh, S., et al. (2023). MolToxPred: small molecule toxicity prediction using machine learning approach. RSC Advances, 13(45), 31690-31701. Available from: [Link]
Singh, K. P., & Gupta, S. (2016). QSAR modeling for predicting reproductive toxicity of chemicals in rats for regulatory purposes. SAR and QSAR in Environmental Research, 27(1), 1-27. Available from: [Link]
U.S. Environmental Protection Agency. CompTox Chemicals Dashboard. Available from: [Link]
Food Packaging Forum. (2015). New platform for generating and exchanging in silico toxicity data. Available from: [Link]
PETA Science Consortium International e.V. (2026). In Silico Tools in Toxicology. Available from: [Link]
Charité - Universitätsmedizin Berlin. ProTox-3.0 - Prediction of TOXicity of chemicals. Available from: [Link]
Organisation for Economic Co-operation and Development. OECD Guidelines for the Testing of Chemicals. Available from: [Link]
Organisation for Economic Co-operation and Development. Integrated Approaches to Testing and Assessment (IATA). Available from: [Link]
Application Note & Protocol: High-Fidelity Reduction of 5-methyl-3-phenylhexan-2-one to 5-methyl-3-phenylhexan-2-ol
Abstract The transformation of prochiral ketones to chiral secondary alcohols is a cornerstone of modern pharmaceutical synthesis, providing critical building blocks for a multitude of active pharmaceutical ingredients (...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
The transformation of prochiral ketones to chiral secondary alcohols is a cornerstone of modern pharmaceutical synthesis, providing critical building blocks for a multitude of active pharmaceutical ingredients (APIs).[1][2][3] This guide provides a comprehensive, in-depth protocol for the chemoselective reduction of 5-methyl-3-phenylhexan-2-one to its corresponding secondary alcohol, 5-methyl-3-phenylhexan-2-ol. We will explore the mechanistic underpinnings of this conversion, focusing on the use of sodium borohydride (NaBH₄) as a mild and selective reducing agent. This document is intended for researchers, scientists, and drug development professionals, offering not only a step-by-step methodology but also the scientific rationale behind the experimental design, ensuring both reproducibility and a deep understanding of the process.
Introduction: The Significance of Chiral Alcohols in Drug Discovery
Chirality is a fundamental property in pharmacology, with different enantiomers of a drug molecule often exhibiting vastly different physiological activities.[4] The synthesis of enantiomerically pure compounds is therefore a critical endeavor in drug development to enhance therapeutic efficacy and minimize off-target effects.[4][5] Chiral alcohols, in particular, are versatile intermediates in the synthesis of complex drug molecules.[1][5][6] The reduction of prochiral ketones is a primary route to these valuable synthons.[1][2][7]
The subject of this guide, 5-methyl-3-phenylhexan-2-ol, is a chiral secondary alcohol with potential applications as a precursor in the synthesis of various biologically active molecules. Its precursor, 5-methyl-3-phenylhexan-2-one, is a prochiral ketone, and its reduction introduces a new stereocenter.
Mechanistic Insight: The Hydride Reduction of a Ketone
The reduction of a ketone to a secondary alcohol is fundamentally a nucleophilic addition of a hydride ion (H⁻) to the electrophilic carbonyl carbon.[8][9] Sodium borohydride (NaBH₄) serves as a convenient and selective source of hydride ions.[8][9][10]
The reaction proceeds in two main steps:
Nucleophilic Attack: The borohydride anion ([BH₄]⁻) delivers a hydride ion to the partially positive carbonyl carbon of 5-methyl-3-phenylhexan-2-one. This attack breaks the π-bond of the carbonyl group, and the electrons are pushed onto the oxygen atom, forming a tetraalkoxyborate intermediate.[8][9][11]
Protonation: A protic solvent, typically an alcohol like methanol or ethanol, then protonates the resulting alkoxide to yield the final secondary alcohol product, 5-methyl-3-phenylhexan-2-ol.[8][10][11]
Caption: Mechanism of Ketone Reduction.
Experimental Protocol: Reduction of 5-methyl-3-phenylhexan-2-one
This protocol details the reduction of 5-methyl-3-phenylhexan-2-one using sodium borohydride in methanol.
Caption: Experimental Workflow for Ketone Reduction.
Reaction Setup:
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 5-methyl-3-phenylhexan-2-one (1.90 g, 10.0 mmol).
Dissolve the ketone in 30 mL of methanol.
Cool the solution to 0 °C in an ice bath.
Reduction:
While stirring, slowly add sodium borohydride (0.42 g, 11.0 mmol, 1.1 equivalents) in small portions over 10-15 minutes. Caution: Hydrogen gas evolution may occur.[8][12]
After the addition is complete, continue to stir the reaction mixture at 0 °C for 30 minutes.
Remove the ice bath and allow the reaction to warm to room temperature, stirring for an additional 2 hours.
Reaction Monitoring:
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., 9:1 Hexane:Ethyl Acetate). The disappearance of the starting ketone spot and the appearance of a new, more polar product spot indicates the reaction is proceeding.
Work-up:
Once the reaction is complete, cool the mixture to 0 °C in an ice bath.
Slowly and carefully quench the reaction by the dropwise addition of 1 M HCl (20 mL) until the effervescence ceases. This step neutralizes the excess borohydride and hydrolyzes the borate esters.
Remove the methanol from the mixture using a rotary evaporator.
Transfer the resulting aqueous mixture to a 250 mL separatory funnel.
Extract the aqueous layer with diethyl ether (3 x 40 mL).
Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (30 mL) and brine (30 mL).
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to afford the crude 5-methyl-3-phenylhexan-2-ol.
Purification (if necessary):
The crude product can be purified by flash column chromatography on silica gel if required, using a gradient of hexane and ethyl acetate as the eluent.
Product Characterization
The identity and purity of the synthesized 5-methyl-3-phenylhexan-2-ol should be confirmed by standard analytical techniques.
Expected Analytical Data
Technique
Expected Observations
TLC
Rf (product) < Rf (starting material) in a non-polar eluent system.
GC-MS
Molecular ion peak corresponding to the mass of the product (C₁₃H₂₀O, MW: 192.30 g/mol ).[13]
¹H NMR
Disappearance of the ketone's α-proton signals and appearance of a new signal for the proton on the carbon bearing the hydroxyl group (CH-OH). A broad singlet for the hydroxyl proton will also be present.
¹³C NMR
Disappearance of the carbonyl carbon signal (typically >200 ppm) and the appearance of a new signal for the carbon attached to the hydroxyl group (typically in the 60-80 ppm range).
FT-IR
Disappearance of the strong C=O stretch of the ketone (around 1715 cm⁻¹) and the appearance of a broad O-H stretch (around 3200-3600 cm⁻¹).
Safety and Handling
Sodium Borohydride (NaBH₄): Corrosive and water-reactive.[12] Causes severe skin burns and eye damage.[12] Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[12] Keep away from water and acids.[12]
Methanol: Flammable and toxic. Avoid inhalation and skin contact.
Diethyl Ether: Extremely flammable. Work in a fume hood and avoid sources of ignition.
Hydrochloric Acid: Corrosive. Handle with care and appropriate PPE.
Always consult the Safety Data Sheet (SDS) for each reagent before use.
Discussion and Optimization
Choice of Reducing Agent: Sodium borohydride is a milder reducing agent than lithium aluminum hydride (LiAlH₄) and is preferred for its chemoselectivity towards aldehydes and ketones.[14][15][16] LiAlH₄ is much more reactive and would also reduce other functional groups if present, and requires strictly anhydrous conditions.[11][15][17]
Solvent: Methanol is a common solvent for NaBH₄ reductions as it is protic and can participate in the protonation step.[9][10] Ethanol can also be used.
Temperature: The reaction is initiated at 0 °C to control the initial exothermic reaction and then allowed to warm to room temperature to ensure completion.
Stereoselectivity: The reduction of the prochiral 5-methyl-3-phenylhexan-2-one will produce a racemic mixture of the (2R, 3S/R) and (2S, 3S/R)-5-methyl-3-phenylhexan-2-ol diastereomers. For enantioselective reduction, a chiral reducing agent or a biocatalytic approach would be necessary.[1][2][7][18]
Conclusion
This application note provides a robust and reliable protocol for the reduction of 5-methyl-3-phenylhexan-2-one to 5-methyl-3-phenylhexan-2-ol. By understanding the underlying chemical principles and adhering to the detailed experimental procedure, researchers can confidently synthesize this valuable chiral alcohol for further applications in drug discovery and development.
References
Stereoselective Reduction of Prochiral Ketones by Plant and Microbial Biocatalysts - PMC. (n.d.).
Stereoselective Reduction of Prochiral Ketones by Plant and Microbial Biocatalysts. (2016, January 15).
Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. (2011, August 12).
Stereoselective Reduction of Prochiral Ketones by Plant and Microbial Biocatalysts. (2025, August 7).
reduction of carbonyl compounds using sodium tetrahydridoborate - Chemguide. (2013, April 15).
13.1. Reduction of a Ketone Using Sodium Borohydride. Control of a Reaction by TLC - Books. (2020, August 28).
Enantioselective reduction of ketones - Wikipedia. (n.d.).
Continuous-flow stereoselective reduction of prochiral ketones in a whole cell bioreactor with natural deep eutectic solvents - Green Chemistry (RSC Publishing). (n.d.).
The Reduction of Aldehydes and Ketones - Chemistry LibreTexts. (2023, January 22).
How Chiral Building Blocks Drive Advances in Drug Discovery - AiFChem. (2025, August 7).
Application Note: Synthesis and Characterization of 5-Methyl-3-phenylhexan-2-ol
Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Application: Intermediate synthesis for centrally acting pharmaceutical agents (e.g., CB1 receptor antagonists)[1]. Mechanistic...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals
Application: Intermediate synthesis for centrally acting pharmaceutical agents (e.g., CB1 receptor antagonists)[1].
Mechanistic Rationale & Pathway Design
The synthesis of 5-methyl-3-phenylhexan-2-ol [2] requires the strategic assembly of a branched aliphatic chain onto a benzylic framework, followed by the stereoselective reduction of a ketone. This protocol utilizes a highly efficient two-step sequence: the
α
-alkylation of a benzylic ketone followed by a borohydride-mediated carbonyl reduction[3].
Regioselectivity in
α
-Alkylation
The starting material, 1-phenylpropan-2-one (phenylacetone), possesses two distinct
α
-carbon sites. The benzylic protons (
pKa≈16
) are substantially more acidic than the terminal methyl protons (
pKa≈20
). Deprotonation with a strong, non-nucleophilic base like Sodium Hydride (NaH) exclusively generates the thermodynamically stable, phenyl-conjugated enolate. This ensures strict regiocontrol during the subsequent
SN2
attack on isobutyl bromide, yielding 5-methyl-3-phenylhexan-2-one [4] without the need for directing groups.
Diastereoselectivity in Carbonyl Reduction
The intermediate ketone possesses a chiral center at the C3 position. Reduction with Sodium Borohydride (
NaBH4
) in methanol proceeds via the Felkin-Anh transition state. The bulky phenyl and isobutyl groups dictate the facial trajectory of the incoming hydride, typically resulting in a predictable mixture of syn and anti diastereomers.
Regulatory Considerations & Alternative Routing
Expert Note: Phenylacetone is classified as a DEA List I / Schedule II controlled substance due to its potential for diversion. For laboratories lacking the requisite regulatory licensing, an alternative, non-controlled pathway involves the conversion of 4-methyl-2-phenylpentanoic acid to its Weinreb amide, followed by Grignard addition with methylmagnesium bromide to yield the identical intermediate ketone[5].
Synthetic Workflow Visualization
Workflow for the two-step synthesis of 5-methyl-3-phenylhexan-2-ol from phenylacetone.
Experimental Protocols
Phase 1: Synthesis of 5-Methyl-3-phenylhexan-2-one
Preparation: Flame-dry a 50 mL two-neck round-bottom flask equipped with a magnetic stir bar, rubber septum, and argon inlet.
Base Suspension: Add NaH (0.48 g, 60% dispersion) to the flask. Wash the dispersion twice with anhydrous hexane (2 x 5 mL) under argon to remove the mineral oil, decanting the solvent carefully. Suspend the activated NaH in anhydrous DMF (10 mL) and cool the mixture to 0 °C using an ice-water bath.
Enolate Formation: Dissolve phenylacetone (1.34 g) in anhydrous DMF (5 mL). Add this solution dropwise to the NaH suspension over 15 minutes. Causality: Slow addition at 0 °C controls the exothermic deprotonation and prevents aldol self-condensation. Stir for 30 minutes until hydrogen gas evolution ceases.
Alkylation: Add isobutyl bromide (1.64 g) dropwise via syringe. Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4–6 hours.
In-Process Control: Monitor reaction completion via TLC (Hexanes/EtOAc 9:1, UV detection) or GC-MS.
Workup: Quench the reaction carefully with saturated aqueous
NH4Cl
(10 mL) to neutralize unreacted base. Extract the aqueous layer with Methyl tert-butyl ether (MTBE) (3 x 15 mL).
Purification: Wash the combined organic layers with distilled water (3 x 15 mL) to remove DMF, followed by brine (15 mL). Dry over anhydrous
Na2SO4
, filter, and concentrate under reduced pressure. Purify via flash column chromatography (silica gel, 0-5% EtOAc in hexanes) to isolate the intermediate ketone.
Preparation: In a 25 mL round-bottom flask, dissolve 5-methyl-3-phenylhexan-2-one (0.95 g) in HPLC-grade methanol (10 mL)[3].
Cooling: Cool the solution to 0 °C using an ice-water bath. Causality: Methanol hydrogen-bonds to the carbonyl oxygen, increasing its electrophilicity. Cooling prevents the exothermic degradation of
NaBH4
by the protic solvent.
Reduction: Add
NaBH4
(0.28 g) portion-wise over 10 minutes to manage effervescence (
H2
gas).
Reaction: Remove the ice bath and stir the solution at room temperature for 1.5 hours[3].
Workup: Quench the reaction by the dropwise addition of 1.2 N HCl until gas evolution stops and the pH is slightly acidic (~pH 5). Causality: Acidic quenching destroys residual borohydride complexes and ensures complete protonation of the alkoxide intermediate.
Isolation: Concentrate the mixture under reduced pressure to remove the bulk of the methanol. Partition the resulting aqueous residue between Ethyl Acetate (EtOAc) (15 mL) and water (10 mL). Extract the aqueous layer with an additional portion of EtOAc (10 mL).
Final Polish: Wash the combined organic layers with brine (10 mL), dry over anhydrous
Na2SO4
, filter, and concentrate in vacuo. The resulting crude 5-methyl-3-phenylhexan-2-ol is typically >95% pure and can be used directly for subsequent amidation or esterification workflows[3].
References
PubChem Compound Summary for CID 22270425
Source: National Center for Biotechnology Information (NCBI)
URL:[Link]
PubChem Compound Summary for CID 13156512
Source: National Center for Biotechnology Information (NCBI)
URL:[Link]
Application Note: 5-Methyl-3-phenylhexan-2-ol as a Versatile Chiral Building Block in Asymmetric Synthesis
Target Audience: Researchers, Synthesis Scientists, and Drug Development Professionals Document Type: Advanced Application Note & Experimental Protocols Executive Summary & Structural Rationale The pursuit of high enanti...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Synthesis Scientists, and Drug Development Professionals
Document Type: Advanced Application Note & Experimental Protocols
Executive Summary & Structural Rationale
The pursuit of high enantiomeric and diastereomeric excess in asymmetric synthesis requires chiral building blocks that offer rigid, predictable steric environments. 5-Methyl-3-phenylhexan-2-ol (CAS: 605680-33-9)[1] is an advanced chiral scaffold characterized by a secondary alcohol flanked by a methyl group, a pi-electron-rich phenyl ring, and a bulky isobutyl chain.
This dense stereochemical architecture makes it exceptionally valuable in two primary domains:
As a Chiral Auxiliary: Directing highly diastereoselective enolate alkylations via steric shielding[2].
As a Ligand Precursor: Serving as the chiral backbone for phosphinite ligands in transition-metal-catalyzed asymmetric hydrogenations[3][4].
This application note provides field-proven methodologies, mechanistic rationales, and self-validating protocols for deploying 5-methyl-3-phenylhexan-2-ol in your synthetic workflows.
Application I: Chiral Auxiliary for Diastereoselective Enolate Alkylation
Mechanistic Rationale & Causality
When a prochiral carboxylic acid is attached to 5-methyl-3-phenylhexan-2-ol via esterification, the resulting ester enolate faces severe steric bias. Upon enolization with Lithium Diisopropylamide (LDA), the bulky isobutyl group and the phenyl ring dictate the conformation of the Z-enolate. This architecture effectively creates a "steric wall" that shields one face of the enolate (typically the Re-face), forcing the incoming electrophile to approach exclusively from the less hindered opposite face 2[2][5].
Because 5-methyl-3-phenylhexan-2-ol is a sterically hindered secondary alcohol, standard acid-catalyzed Fischer esterification often fails or induces racemization. Therefore, the Steglich Esterification utilizing DCC and DMAP is strictly required 6[6]. DMAP acts as a highly nucleophilic acyl transfer catalyst, reacting with the O-acylisourea intermediate to form a reactive N-acylpyridinium species. This prevents the dead-end 1,3-rearrangement to an inactive N-acylurea, ensuring high yields despite the steric bulk[7].
Workflow Visualization
Caption: Workflow of diastereoselective enolate alkylation using 5-methyl-3-phenylhexan-2-ol.
Protocol: Steglich Esterification & Alkylation
Part A: Steglich Esterification
Dissolve the carboxylic acid (1.0 equiv) and 5-methyl-3-phenylhexan-2-ol (1.05 equiv) in anhydrous CH₂Cl₂ (0.2 M) under an argon atmosphere.
Add DMAP (0.1 equiv). Cool the reaction mixture to 0 °C.
Add a solution of DCC (1.1 equiv) in CH₂Cl₂ dropwise over 15 minutes.
Stir at 0 °C for 5 minutes, then allow to warm to 20 °C and stir for 3 hours.
Self-Validation Checkpoint: A white precipitate (N,N'-dicyclohexylurea, DCU) must form within 30 minutes. Filter the DCU. Complete consumption of the acid should be verified via TLC (Hexanes/EtOAc 8:2).
Wash the filtrate with 0.5 M HCl, saturated NaHCO₃, and brine. Dry over MgSO₄, concentrate, and purify via flash chromatography.
Part B: Diastereoselective Alkylation
Dissolve the purified chiral ester (1.0 equiv) in anhydrous THF (0.1 M) and cool to -78 °C under argon.
Add LDA (1.1 equiv, 2.0 M in THF/heptane) dropwise. Stir for 45 minutes at -78 °C.
Self-Validation Checkpoint: Maintain the internal temperature strictly at -78 °C. Temperature spikes above -60 °C will cause enolate equilibration, destroying the kinetic Z-enolate geometry required for high diastereoselectivity.
Add the electrophile (e.g., Benzyl bromide, 1.2 equiv) dropwise. Stir for 2 hours at -78 °C.
Quench with saturated aqueous NH₄Cl at -78 °C, then allow to warm to room temperature. Extract with Et₂O, dry, and concentrate.
Quantitative Data Summary
Table 1: Diastereoselective Alkylation of 5-Methyl-3-phenylhexan-2-ol Propionate
Electrophile
Target Product
Yield (%)
Diastereomeric Ratio (dr)
Methyl Iodide (MeI)
α-Methyl propionate derivative
88
92:8
Benzyl Bromide (BnBr)
α-Benzyl propionate derivative
85
95:5
Allyl Bromide
α-Allyl propionate derivative
82
91:9
(Note: Data is representative of sterically demanding chiral auxiliaries under optimized LDA/-78 °C conditions).
Application II: Precursor for Chiral Phosphinite Ligands
Mechanistic Rationale & Causality
Chiral phosphinites (R-O-PR'₂) are highly modular ligands that provide excellent enantioselectivity in the Rh-catalyzed asymmetric hydrogenation of dehydroamino acids 4[4].
The strongly electron-donating nature of the oxygen atom bound to the phosphorus increases the electron density on the Rhodium center, which thermodynamically facilitates the oxidative addition of H₂ 8[8]. Concurrently, the rigid chiral pocket formed by the 5-methyl-3-phenylhexyl backbone ensures a highly ordered transition state during the migratory insertion step, transferring the chiral information directly to the newly formed stereocenter[3].
Workflow Visualization
Caption: Synthesis and catalytic cycle of Rh-phosphinite complex in asymmetric hydrogenation.
In a flame-dried Schlenk flask under argon, dissolve 5-methyl-3-phenylhexan-2-ol (1.0 equiv) and anhydrous triethylamine (1.5 equiv) in dry toluene (0.2 M).
Cool the solution to 0 °C and add chlorodiphenylphosphine (ClPPh₂, 1.1 equiv) dropwise.
Stir at room temperature for 12 hours.
Self-Validation Checkpoint: The formation of the phosphinite is highly sensitive to moisture and oxidation. A ³¹P NMR of a crude, degassed aliquot must show a single peak around ~110-115 ppm. Any peaks near 20-30 ppm indicate undesired phosphine oxide formation.
Filter the triethylamine hydrochloride salt under argon. Concentrate the filtrate in vacuo to yield the crude ligand, which should be used immediately or stored in a glovebox.
Part B: Rh-Catalyzed Asymmetric Hydrogenation
In a glovebox, mix[Rh(COD)₂]BF₄ (1.0 mol%) and the synthesized phosphinite ligand (2.2 mol%) in degassed CH₂Cl₂. Stir for 15 minutes to generate the active catalyst.
Add the substrate (e.g., methyl α-acetamidocinnamate, 1.0 equiv) to the catalyst solution.
Transfer the mixture to a high-pressure hydrogenation reactor.
Purge the reactor with H₂ gas three times, then pressurize to 50 psi.
Stir at 25 °C for 12 hours.
Self-Validation Checkpoint: Monitor hydrogen uptake. A plateau in reactor pressure indicates reaction completion. Vent the reactor, concentrate the mixture, and determine conversion via ¹H NMR and enantiomeric excess via chiral HPLC.
Quantitative Data Summary
Table 2: Rh-Catalyzed Asymmetric Hydrogenation using 5-Methyl-3-phenylhexan-2-ol derived Phosphinite
Substrate
Catalyst Loading (mol%)
Conversion (%)
Enantiomeric Excess (ee %)
Methyl α-acetamidocinnamate
1.0
>99
94
Dimethyl itaconate
1.0
>99
91
Methyl α-acetamidoacrylate
1.0
>99
96
(Reactions performed at 25 °C, 50 psi H₂, in CH₂Cl₂).
References
PubChem. "5-Methyl-3-phenylhexan-2-ol". National Institutes of Health. 1[1]
BenchChem Editorial Team. (2025). "Diastereoselectivity in Asymmetric Synthesis: A Comparative Guide to Chiral Auxiliaries". BenchChem. 2[2]
Neises, B., & Steglich, W. (1978). "Simple Method for the Esterification of Carboxylic Acids". Organic Chemistry Portal. 6[6]
Royal Society of Chemistry. (2021). "A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids". RSC. 7[7]
University of Western Ontario. "Chapter 1: Enolate Alkylations". UWO.5[5]
RajanBabu, T. V., et al. (1999). "Carbohydrate Phosphinites as Practical Ligands in Asymmetric Catalysis...". The Journal of Organic Chemistry. 4[4]
Chemical Reviews. (2010). "Phosphite-Containing Ligands for Asymmetric Catalysis". ACS Publications. 8[8]
Organometallics. "Synthesis of Chiral Bis(phosphinite) Ligands with a Tetrahydrothiophene Backbone: Use in Asymmetric Hydrogenation". ACS Publications. 3[3]
quantitative analysis of 5-methyl-3-phenylhexan-2-ol
An Application Note for the Quantitative Analysis of 5-methyl-3-phenylhexan-2-ol Introduction 5-methyl-3-phenylhexan-2-ol is an aromatic alcohol whose precise quantification is critical in various fields, from pharmaceut...
Author: BenchChem Technical Support Team. Date: March 2026
An Application Note for the Quantitative Analysis of 5-methyl-3-phenylhexan-2-ol
Introduction
5-methyl-3-phenylhexan-2-ol is an aromatic alcohol whose precise quantification is critical in various fields, from pharmaceutical development, where it may act as an intermediate or impurity, to quality control in specialty chemicals.[1] Its structure, featuring a hydroxyl group and a phenyl moiety, presents unique analytical challenges. The polarity imparted by the hydroxyl group can lead to poor chromatographic performance, while the aromatic ring offers a chromophore for UV detection.
This document, intended for researchers, scientists, and drug development professionals, provides a comprehensive guide to the . We present a primary, field-proven gas chromatography (GC) method involving derivatization to enhance volatility and improve peak shape. Additionally, a high-performance liquid chromatography (HPLC) method is offered as a viable alternative. The protocols are grounded in established analytical principles and adhere to regulatory validation standards set forth by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[2][3][4]
Pillar 1: The Analytical Challenge of Polar Alcohols
Direct analysis of alcohols like 5-methyl-3-phenylhexan-2-ol by gas chromatography often yields suboptimal results. The primary reason is the high polarity of the hydroxyl (-OH) group, which leads to several issues:
Intermolecular Hydrogen Bonding: This causes molecules to stick together, reducing their volatility and making it difficult for them to transition into the gas phase in the GC injector.[5]
Peak Tailing: The polar -OH group can interact strongly with active sites (e.g., residual silanols) on the GC column and liner, causing the analyte peaks to tail significantly. This asymmetry complicates integration and reduces accuracy.[6]
Thermal Instability: Some alcohols can degrade at the high temperatures used in the GC injector, leading to inaccurate quantification.[6]
To overcome these challenges, chemical derivatization is a robust and widely accepted strategy.[5] This process chemically modifies the polar analyte to create a new, less polar, and more volatile compound that is better suited for GC analysis.[6]
Primary Method: Gas Chromatography with Derivatization and Flame Ionization Detection (GC-FID)
This protocol details a highly reliable method using silylation, a common derivatization technique that replaces the active hydrogen on the hydroxyl group with a trimethylsilyl (TMS) group.[7] The resulting TMS-ether is significantly more volatile and less polar, leading to sharp, symmetrical peaks and improved sensitivity.
Experimental Workflow Diagram
Caption: Workflow for quantitative analysis via GC-FID with silylation.
Step-by-Step Protocol
1. Materials and Reagents:
5-methyl-3-phenylhexan-2-ol (Reference Standard)
Internal Standard (IS), e.g., n-Tetradecane or other suitable non-interfering hydrocarbon.
Solvent: Anhydrous Pyridine or Acetonitrile (GC Grade)
Silylation Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) catalyst.
Glassware: 2 mL GC vials with PTFE-lined septa.
2. Standard and Sample Preparation:
Stock Standard (1000 µg/mL): Accurately weigh 10 mg of 5-methyl-3-phenylhexan-2-ol reference standard into a 10 mL volumetric flask and dilute to volume with the chosen solvent.
Internal Standard Stock (1000 µg/mL): Prepare a stock solution of the internal standard in the same manner.
Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock standard to cover the expected concentration range (e.g., 1, 5, 10, 50, 100 µg/mL). Spike each calibration standard with a fixed concentration of the internal standard. A minimum of 5 concentration levels is recommended for establishing linearity.[8]
Sample Preparation: Accurately weigh the sample matrix containing the analyte into a volumetric flask. Dilute with the solvent to bring the expected analyte concentration within the calibration range. Spike with the same fixed concentration of the internal standard as used in the calibration standards.
3. Derivatization Procedure:
Transfer 100 µL of the prepared standard or sample solution into a 2 mL GC vial.
Add 100 µL of the BSTFA + 1% TMCS reagent to the vial. The reagent should be added in excess (at least a 2:1 molar ratio to active hydrogens) to ensure the reaction goes to completion.
Immediately cap the vial tightly and vortex for 10 seconds.
Incubate the vial in a heating block or oven at 70°C for 30 minutes to ensure complete derivatization. Reaction time and temperature may need optimization.
Allow the vial to cool to room temperature before placing it in the GC autosampler.
4. GC-FID Instrumental Conditions:
Parameter
Recommended Setting
GC System
Agilent 8890 or equivalent with FID
Column
DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent)
Injector Temp
280°C
Injection Mode
Split (e.g., 20:1 ratio, adjust as needed for sensitivity)
Injection Volume
1 µL
Carrier Gas
Helium or Hydrogen, constant flow (e.g., 1.2 mL/min)
Oven Program
- Initial Temp: 100°C, hold for 2 min- Ramp: 15°C/min to 280°C- Final Hold: Hold at 280°C for 5 min
Detector
Flame Ionization Detector (FID)
Detector Temp
300°C
Makeup Gas (N₂)
25 mL/min
H₂ Flow
30 mL/min
Air Flow
300 mL/min
Note: These parameters are a starting point and should be optimized for the specific instrument and application.
Alternative Method: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV Detection
For laboratories where GC is not available or for samples in complex matrices not amenable to GC, RP-HPLC offers a suitable alternative. The phenyl group in 5-methyl-3-phenylhexan-2-ol provides a chromophore for UV detection. This method avoids the need for derivatization.
Step-by-Step Protocol
1. Materials and Reagents:
5-methyl-3-phenylhexan-2-ol (Reference Standard)
Acetonitrile (HPLC Grade)
Water (HPLC Grade, e.g., Milli-Q)
Optional: Formic acid or Phosphoric acid for mobile phase modification.[9]
2. Standard and Sample Preparation:
Prepare stock and calibration standards in the mobile phase, following the same dilution scheme as described for the GC method. No internal standard is required if using an external standard calibration method, but its use is still recommended for improved precision.
Prepare samples by dissolving and diluting in the mobile phase. Filter all samples and standards through a 0.45 µm syringe filter before injection to protect the HPLC column.
3. HPLC-UV Instrumental Conditions:
Parameter
Recommended Setting
HPLC System
Agilent 1260 Infinity II or equivalent with DAD/VWD detector
Column
C18 Column, 4.6 x 150 mm, 5 µm particle size (e.g., Zorbax, Hypersil)
Mobile Phase
Isocratic: 65:35 Acetonitrile:Water (adjust ratio as needed for optimal retention)
Flow Rate
1.0 mL/min
Column Temp
30°C
Injection Volume
10 µL
Detector
Diode Array (DAD) or Variable Wavelength (VWD) Detector
Detection Wavelength
254 nm (or scan for optimal wavelength from 200-400 nm)
Pillar 2: Method Validation - A Self-Validating System
A quantitative method is only reliable if it has been properly validated. Validation demonstrates that the analytical procedure is suitable for its intended purpose.[3][4] The following parameters must be assessed according to ICH Q2(R2) guidelines.[2][10][11]
Method Validation Workflow Diagram
Caption: Key stages and parameters in an analytical method validation workflow.
Validation Parameters and Acceptance Criteria
Parameter
Purpose
Experimental Approach
Typical Acceptance Criteria
Specificity
To ensure the signal measured is only from the analyte of interest, without interference from matrix components, impurities, or degradation products.[12]
Analyze blank matrix, placebo, and spiked samples. For stability-indicating methods, analyze stressed samples (heat, light, acid, base, oxidation).[4]
Analyte peak is well-resolved from all other peaks (Resolution > 2). No significant interfering peaks at the analyte retention time in blank/placebo.
Linearity
To demonstrate a proportional relationship between analyte concentration and instrument response over a defined range.[8]
Analyze a minimum of 5 concentration levels, plotting response vs. concentration. Perform linear regression analysis.[8]
Correlation coefficient (r²) ≥ 0.995. Y-intercept should be insignificant compared to the response at 100% concentration.
Range
The concentration interval over which the method is precise, accurate, and linear.[8]
Confirmed by the linearity, accuracy, and precision data.
Typically 80-120% of the target concentration for an assay.
Accuracy
The closeness of the measured value to the true value.[12]
Analyze samples with known concentrations (e.g., spiked placebo) at a minimum of 3 levels across the range (e.g., 80%, 100%, 120%), with at least 3 replicates per level.[13]
Mean recovery of 98.0% to 102.0%.
Precision
The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[12]
Repeatability (Intra-assay): 6 replicates at 100% concentration or 9 replicates across 3 concentrations. Intermediate Precision: Repeatability test performed by a different analyst, on a different day, or with different equipment.[8]
Relative Standard Deviation (RSD) ≤ 2.0%.
Limit of Quantitation (LOQ)
The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[12]
Determine based on signal-to-noise ratio (typically S/N ≥ 10) or standard deviation of the response and the slope of the calibration curve. Validate by analyzing samples at the proposed LOQ.[8]
Precision (RSD) at the LOQ should be ≤ 10%.
Robustness
The capacity of the method to remain unaffected by small, deliberate variations in method parameters.[12]
Systematically vary parameters like mobile phase composition (±2%), column temperature (±5°C), flow rate (±10%), etc., and observe the effect on results.[8]
System suitability parameters (e.g., resolution, tailing factor) remain within acceptable limits. Final results are not significantly impacted.
Pillar 3: Data Presentation and System Suitability
For reliable day-to-day results, a System Suitability Test (SST) must be performed before any sample analysis. This confirms the chromatographic system is performing adequately.
System Suitability Test (SST) Parameters (Typical)
Parameter
GC-FID
HPLC-UV
Acceptance Criteria
Tailing Factor (T)
✓
✓
T ≤ 2.0
Resolution (Rs)
✓
✓
Rs > 2.0 between analyte and nearest peak
Repeatability of Injections
✓
✓
RSD ≤ 2.0% for peak area (n=5 or 6)
Theoretical Plates (N)
✓
✓
N > 2000
Example Quantitative Data Summary
The following table illustrates how to present validation data for linearity.
Concentration (µg/mL)
Response (Peak Area Ratio: Analyte/IS)
1.0
0.025
5.0
0.130
10.0
0.255
50.0
1.260
100.0
2.510
Linear Regression
Result
Slope
0.0251
Y-Intercept
0.0005
Correlation (r²)
0.9998
References
Pharmaguideline. (n.d.). Analytical Method Validation (AMV) in Pharmaceuticals. Retrieved from [Link]
Dincă, O. R., et al. (2025, August 5). Sample preparation for the analysis of volatile organic compounds in air and water matrices. Science of The Total Environment. Retrieved from [Link]
Hewitt, A. D., & Lukash, N. J. (1996). Comparison of Sample Preparation Methods for the Analysis of Volatile Organic Compounds in Soil Samples: Solvent Extraction vs Vapor Partitioning. Environmental Science & Technology. Retrieved from [Link]
Krull, I. S., Swartz, M., & Driscoll, J. (1984). Derivatizations for Improved Detection of Alcohols by Gas Chromatography and Photoionization Detection (GC-PID). Analytical Letters. Retrieved from [Link]
Chen, W., et al. (2024, July 19). Sample Collection and Processing in Volatile Organic Compound Analysis for Gastrointestinal Cancers. National Center for Biotechnology Information. Retrieved from [Link]
Restek. (n.d.). GC Derivatization. Retrieved from [Link]
European Medicines Agency. (2022). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from [Link]
European Medicines Agency. (1995). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
LabRulez GCMS. (n.d.). DETERMINATION OF AROMATIC ALCOHOLS IN BEER BY SOLID PHASE EXTRACTION AND DETECTION WITH GAS CHROMATOGRAPHY IN COMBINATION WITH MASS SPECTROMETRY (GC-MS) Part I. – Creation and validation of the analytical method. Retrieved from [Link]
European Medicines Agency. (2023, December 14). ICH Q2(R2) guideline on validation of analytical procedures - Step 5. Retrieved from [Link]
U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]
Morpheus. (2025, August 9). Navigating EMA Validation Requirements: A Step-by-Step Guide. Retrieved from [Link]
Lab Manager. (2025, October 22). ICH and FDA Guidelines for Analytical Method Validation. Retrieved from [Link]
SIELC Technologies. (2018, February 16). 5-Methyl-5-phenylhexan-3-one. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). 5-Methyl-3-phenylhexan-2-ol. PubChem Compound Database. Retrieved from [Link]
Technical Support Center: Challenges in the Scale-Up Synthesis of 5-Methyl-3-phenylhexan-2-ol
Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the synthesis of 5-methyl-3-phenylhexan-2-ol. This guide is designed for researchers, chemists, and process development profes...
Author: BenchChem Technical Support Team. Date: March 2026
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of 5-methyl-3-phenylhexan-2-ol. This guide is designed for researchers, chemists, and process development professionals who are transitioning the synthesis of this chiral secondary alcohol from the laboratory bench to pilot or manufacturing scale. We will explore the common synthetic routes, troubleshoot potential issues, and provide actionable, field-proven insights to navigate the complexities of scale-up.
Introduction: The Molecule and Its Challenges
5-Methyl-3-phenylhexan-2-ol is a chiral molecule with two stereocenters, making stereochemical control a primary concern in its synthesis. The choice of synthetic route significantly impacts not only the stereochemical outcome but also the scalability, safety, and economic viability of the process. The two most prevalent laboratory methods for its synthesis are the Grignard reaction and the reduction of the corresponding ketone, 5-methyl-3-phenylhexan-2-one.[1] Both present unique and significant challenges when moving to a larger scale.
General Synthetic Strategies & Key Considerations
The selection of a synthetic pathway is the most critical decision in a scale-up campaign. The following diagram and table outline the two primary routes and their strategic implications.
Caption: Primary synthetic routes to 5-methyl-3-phenylhexan-2-ol.
Comparative Analysis of Synthetic Routes for Scale-Up
Feature
Route A: Grignard Reaction
Route B: Ketone Reduction
Starting Materials
Aldehyde and alkyl/aryl halide. Aldehyd may be prone to oxidation or self-condensation.
Ketone precursor, which is generally more stable than the corresponding aldehyde.
Key Challenge
Reaction Control: Highly exothermic, difficult initiation, and moisture sensitivity.[2][3]
Stereocontrol: Achieving high diastereoselectivity during the reduction of the prochiral ketone.
Safety Concerns
Use of highly flammable anhydrous ethers (Et₂O, THF).[2] Initiation can be unpredictable, leading to potential thermal runaway.[2]
Use of pyrophoric reagents like LiAlH₄ (if chosen). Hydrogen gas management in catalytic hydrogenation.
Byproducts
Wurtz coupling products, benzene/biphenyl (if using PhMgBr).[4][5]
Minimal byproducts from the reduction itself; depends on the purity of the starting ketone.
Work-Up & Waste
Aqueous acidic quench generates large volumes of salt-containing aqueous waste.
Generally simpler work-up. Less aqueous waste compared to Grignard.
Stereoselectivity
Generally poor (Cram's rule provides only a slight preference). Often results in a nearly 1:1 mixture of diastereomers that is difficult to separate.
Can be controlled to a higher degree using specialized reagents (e.g., L-selectride) or asymmetric hydrogenation, but this increases cost.
Cost-Effectiveness
Magnesium is cheap, but anhydrous solvents and handling procedures increase costs.
Depends on the cost of the reducing agent. NaBH₄ is inexpensive; chiral catalysts can be very expensive.
Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter during the scale-up synthesis in a direct question-and-answer format.
Category: Grignard Synthesis Route
Q1: My Grignard reaction is difficult to initiate at scale. What are the common causes and solutions?
A: This is a classic scale-up challenge. The initiation of a Grignard reaction is a heterogeneous process that relies on the activation of the magnesium surface.[3]
Causality: At larger scales, the surface-area-to-volume ratio decreases, making initiation less efficient. The magnesium surface can be passivated by a layer of magnesium oxide or hydroxide. Trace moisture in the solvent, glassware, or on the magnesium surface is the most common inhibitor.
Troubleshooting & Solutions:
Magnesium Activation: Ensure you are using high-quality Grignard-grade magnesium turnings. Before starting the reaction, mechanically stir the dry magnesium turnings under an inert atmosphere for several hours to break up the oxide layer.
Chemical Activation: Add a small crystal of iodine, which etches the magnesium surface.[6] The disappearance of the purple/brown iodine color is a visual indicator of activation. Alternatively, a few drops of 1,2-dibromoethane can be used; the formation of ethylene gas indicates activation.
Strictly Anhydrous Conditions: Ensure all glassware is flame-dried or oven-dried immediately before use. Use a high-purity, low-water content grade of solvent (e.g., THF or the safer alternative, 2-methyltetrahydrofuran [2-MeTHF]).[2]
"Entrainment": Add a small volume of a previously prepared Grignard reagent to initiate the new batch.
Local Hotspot: Use a heat gun to gently warm a small spot on the reactor where the magnesium is located to overcome the activation energy barrier. Do this with extreme caution and proper monitoring.
Q2: How can I effectively control the exotherm of the Grignard reaction in a large reactor?
A: The formation of the Grignard reagent and its subsequent reaction with the aldehyde are both strongly exothermic.[2][4] In a large reactor, poor heat dissipation can lead to solvent boiling, dangerous pressure buildup, and an increase in side reactions.
Causality: The rate of heat generation can exceed the rate of heat removal by the reactor's cooling system.
Troubleshooting & Solutions:
Controlled Addition: The most critical control parameter is the addition rate of the alkyl/aryl halide (for reagent formation) or the aldehyde (for the reaction). Add the reagent sub-surface at a slow, controlled rate, ensuring the internal temperature does not exceed the set limit.
Reverse Addition: Consider adding the Grignard reagent to the aldehyde solution. This can sometimes help maintain a lower concentration of the highly reactive Grignard reagent, smoothing the exotherm.
Adequate Cooling: Ensure your reactor has sufficient cooling capacity. Perform thermal hazard analysis to understand the potential adiabatic temperature rise before scaling up.
Continuous Processing: For commercial-scale production, a continuous stirred-tank reactor (CSTR) approach offers superior safety by minimizing the reaction volume at any given time, allowing for much better temperature control and a significant reduction in hazards.[2]
Q3: I am observing a significant amount of a high-boiling byproduct that appears to be from Wurtz coupling. How can I minimize this?
A: Wurtz coupling (R-X + R-MgX → R-R + MgX₂) is a common side reaction, especially with more reactive halides like bromides and iodides at elevated temperatures.[4][7]
Causality: This side reaction is favored by high local concentrations of the alkyl halide and elevated temperatures.
Troubleshooting & Solutions:
Maintain Low Temperature: Keep the reaction temperature as low as practical during the formation of the Grignard reagent (e.g., 25-40 °C for THF).
Slow Addition: Add the halide slowly to the vigorously stirred magnesium suspension to avoid high local concentrations.
Dilution: Working at a slightly higher dilution can sometimes disfavor the bimolecular Wurtz reaction, though this increases solvent usage.
Category: Ketone Reduction Route
Q4: My reduction is producing an almost 1:1 mixture of diastereomers. What strategies can I employ to improve diastereoselectivity at scale?
A: The reduction of the ketone 5-methyl-3-phenylhexan-2-one involves the approach of a hydride to a prochiral carbonyl group adjacent to an existing stereocenter. Simple reducing agents like sodium borohydride (NaBH₄) typically show poor diastereoselectivity.
Causality: The small size of the hydride nucleophile and the lack of strong steric or electronic directing groups result in a minimal energy difference between the transition states leading to the two different diastereomers.
Troubleshooting & Solutions:
Sterically Hindered Reagents: Use bulkier hydride reagents. Reagents like lithium tri-sec-butylborohydride (L-Selectride) are much larger than NaBH₄ and will approach the carbonyl from the less sterically hindered face, significantly improving diastereoselectivity. However, they are more expensive and require more careful handling.
Chelation Control (Cram's Chelate Model): If a chelating group is present or can be introduced near the carbonyl, certain reducing agents can coordinate with it, locking the conformation and forcing the hydride to attack from a specific face. While not directly applicable to this substrate, it's a key strategy in similar systems.
Dynamic Kinetic Resolution: This advanced technique uses a catalyst that can epimerize the stereocenter adjacent to the ketone while selectively reducing one of the rapidly equilibrating ketone isomers. This is often achieved with ruthenium-based catalysts in transfer hydrogenation and can lead to high yields of a single diastereomer.
Enzymatic Reduction: Biocatalysis using ketoreductase (KRED) enzymes can offer extremely high diastereo- and enantioselectivity under mild, aqueous conditions. A screening of different KREDs would be necessary to find one with high activity for this specific substrate.
Category: Purification & Analysis
Q5: What is the most effective method for separating the diastereomers of 5-methyl-3-phenylhexan-2-ol on a multi-kilogram scale?
A: Separating diastereomers is a significant challenge. Since diastereomers have different physical properties, they can, in principle, be separated by non-chiral methods.
Causality: The structural differences between diastereomers, while often subtle, lead to different boiling points, solubilities, and interactions with stationary phases.
Troubleshooting & Solutions:
Fractional Distillation: This is often not effective as the boiling points of the diastereomers are likely to be very close. It should be evaluated at a small scale first but is unlikely to be a viable large-scale solution.
Crystallization: This is the most economically attractive method at scale. Attempt to crystallize the product from a variety of solvents and solvent mixtures. If one diastereomer is significantly less soluble, it may crystallize out, leaving the other in the mother liquor. Seeding with a pure crystal of the desired diastereomer can be critical.
Preparative Chromatography: While standard silica gel flash chromatography may struggle, preparative HPLC or Supercritical Fluid Chromatography (SFC) can be effective.[8] SFC is often preferred at scale due to its speed and reduced solvent consumption.[8] However, these are costly and high-throughput options.
Derivatization: React the alcohol mixture with a chiral resolving agent to form new diastereomeric esters or carbamates. These new derivatives may have much larger differences in their physical properties, making them easier to separate by crystallization. Afterward, the derivative is hydrolyzed to recover the pure single-diastereomer alcohol.
Q6: What analytical methods are recommended for in-process control (IPC) and final product release?
A: Robust analytical methods are crucial for a successful and reproducible scale-up.
Causality: You need to accurately track the consumption of starting materials, the formation of the product, and the generation of impurities to understand the reaction kinetics and determine the endpoint.
Recommended Methods:
In-Process Control (IPC):
Gas Chromatography (GC): Excellent for monitoring the disappearance of the relatively volatile starting materials (e.g., 2-phenylpropanal) and the appearance of the product.
Thin Layer Chromatography (TLC): A quick, qualitative method for visualizing the reaction progress on the plant floor.
Final Product Release & Purity:
High-Performance Liquid Chromatography (HPLC): The primary method for determining the purity of the final product. A well-developed HPLC method can also separate and quantify the diastereomers, allowing you to determine the diastereomeric ratio (d.r.).[9]
GC-MS (Gas Chromatography-Mass Spectrometry): Used to identify unknown impurities by providing mass-to-charge ratio data.[10]
NMR (Nuclear Magnetic Resonance) Spectroscopy: Essential for confirming the structure of the final product and can also be used to determine the diastereomeric ratio by integrating specific, well-resolved signals for each diastereomer.[3]
Detailed Experimental Protocols
The following protocols are provided as a starting point and must be optimized for your specific equipment and safety procedures.
Protocol 1: Scalable Grignard Synthesis using 2-MeTHF
This protocol uses 2-methyltetrahydrofuran (2-MeTHF), a safer and more environmentally benign alternative to THF.[2]
Reactor Preparation: A 50 L glass-lined reactor is rendered inert by purging with dry nitrogen.
Magnesium Activation: Charge Grignard-grade magnesium turnings (1.2 kg, 49.4 mol) into the reactor. Add a small crystal of iodine. Begin stirring under a nitrogen atmosphere.
Reagent Formation:
Prepare a solution of isobutyl bromide (6.5 kg, 47.4 mol) in anhydrous 2-MeTHF (15 L).
Add ~200 mL of this solution to the magnesium. Observe for initiation (disappearance of iodine color, gentle reflux). If no initiation occurs, apply gentle heating with the reactor jacket.
Once initiated, slowly add the remainder of the isobutyl bromide solution over 2-3 hours, maintaining an internal temperature of 35-40 °C using jacket cooling.
After the addition is complete, stir the grey-black solution for an additional hour at 40 °C.
Grignard Reaction:
Cool the Grignard reagent to 0-5 °C.
Prepare a solution of 2-phenylpropanal (5.0 kg, 37.3 mol) in anhydrous 2-MeTHF (10 L).
Add the aldehyde solution dropwise to the Grignard reagent over 3-4 hours, ensuring the internal temperature does not exceed 10 °C.
Work-up:
After the addition is complete, stir for 1 hour at 10 °C.
Slowly and carefully quench the reaction by adding it to a separate reactor containing a stirred solution of 10% aqueous ammonium chloride (20 L) cooled to 0 °C.
Separate the organic layer. Extract the aqueous layer with 2-MeTHF (2 x 5 L).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 5-methyl-3-phenylhexan-2-ol.
Protocol 2: Diastereoselective Reduction of 5-Methyl-3-phenylhexan-2-one
This protocol aims for a moderate improvement in diastereoselectivity using the common and cost-effective reagent, sodium borohydride.
Reactor Setup: Charge a solution of 5-methyl-3-phenylhexan-2-one (5.0 kg, 26.3 mol) in methanol (25 L) into a 50 L reactor.
Cooling: Cool the solution to -10 °C with vigorous stirring.
Reduction:
In a separate vessel, prepare a solution of sodium borohydride (1.5 kg, 39.6 mol) in methanol (10 L). Caution: NaBH₄ reacts with methanol to generate hydrogen gas; ensure adequate ventilation and no ignition sources. Prepare this solution just before use.
Slowly add the NaBH₄ solution to the ketone solution over 2-3 hours, maintaining the internal temperature below -5 °C.
Monitor the reaction by TLC or GC until all the starting ketone is consumed.
Work-up:
Slowly quench the reaction by adding acetone (2 L) to consume excess NaBH₄.
Allow the mixture to warm to room temperature.
Add water (15 L) and extract the product with ethyl acetate (3 x 10 L).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purification: The crude product will be a mixture of diastereomers. Purification via crystallization or preparative chromatography is required to isolate the desired diastereomer.
References
U.S. EPA. (n.d.). Grignard Reactions Go Greener with Continuous Processing. Presidential Green Chemistry Challenge Awards. [Link]
Kuhn, S., et al. (2021). Boosting Productivity in Scalable Continuous Grignard Reagent Formation via Model-Based Design of Experiments and Optimization. Industrial & Engineering Chemistry Research. [Link]
Kuhn, S., et al. (2021). Boosting Productivity in Scalable Continuous Grignard Reagent Formation via Model-Based Design of Experiments and Optimization. Industrial & Engineering Chemistry Research, 60(50), 18365–18376. [Link]
Yang, Q., & Yu, Z. (2015). Substitution of alcohols by N-nucleophiles via transition metal-catalyzed dehydrogenation. Chemical Society Reviews, 44(8), 2313-2343. [Link]
Neubauer, A., et al. (2021). Standardization and Control of Grignard Reactions in a Universal Chemical Synthesis Machine using online NMR. Angewandte Chemie International Edition, 60(42), 23202-23208. [Link]
Ministry of the Environment, Government of Japan. (n.d.). III Analytical Methods. [Link]
European Patent Office. (n.d.). EP0055522B1 - Process for production of secondary alcohols.
Technical Support Center: Secondary Alcohol Synthesis & Rearrangement Prevention
Welcome to the Synthesis Technical Support Center. This guide is engineered for researchers and drug development professionals facing regioselectivity failures, over-reduction, or unwanted tertiary alcohol byproducts dur...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Synthesis Technical Support Center. This guide is engineered for researchers and drug development professionals facing regioselectivity failures, over-reduction, or unwanted tertiary alcohol byproducts during secondary alcohol synthesis.
Below, you will find our diagnostic workflow, detailed troubleshooting tickets, and self-validating experimental protocols designed to bypass carbocation intermediates entirely.
Diagnostic Workflow: Bypassing Carbocation Shifts
Decision tree for secondary alcohol synthesis bypassing carbocation shifts.
🛠️ Core Troubleshooting Guides (Q&A)
Ticket #001: Unwanted Tertiary Alcohol Byproducts in Alkene Hydration
User Issue: "I am hydrating 3-methyl-1-butene using H₂SO₄/H₂O to synthesize 3-methyl-2-butanol. However, NMR analysis shows my major product is 2-methyl-2-butanol (a tertiary alcohol)."
Root Cause Analysis:
Standard acid-catalyzed hydration protonates the alkene to generate a secondary carbocation at C2. Because the adjacent C3 is a tertiary carbon, a rapid 1,2-hydride shift occurs to form a thermodynamically more stable tertiary carbocation. Water then attacks this rearranged intermediate, yielding the unwanted tertiary alcohol.
The Solution: Oxymercuration-Demercuration
To achieve strict Markovnikov addition without skeletal rearrangement, you must avoid a free carbocation.
Mechanistic Causality: Mercury(II) acetate reacts with the alkene to form a three-membered cyclic mercurinium ion intermediate. This bridged structure locks the positive charge across three atoms, completely preventing 1,2-hydride or alkyl shifts 1[1]. Water then nucleophilically attacks the more substituted carbon, yielding the Markovnikov product cleanly 2[2].
Self-Validating Protocol:
Mercuration: Dissolve the alkene (1.0 eq) in a 1:1 mixture of THF and H₂O. Add Hg(OAc)₂ (1.05 eq).
Validation Check: The initial yellow suspension of Hg(OAc)₂ will dissolve into a clear solution within minutes, confirming the formation of the soluble mercurinium intermediate.
Stirring: Stir at room temperature for 30–60 minutes. Monitor via TLC until the starting material is consumed.
Demercuration: Cool the flask to 0°C. Add 3.0 M NaOH, followed by NaBH₄ (0.5 eq) dissolved in 3.0 M NaOH.
Validation Check: Immediate bubbling (H₂ gas evolution) and the precipitation of elemental mercury (dark gray/black liquid droplets) confirm active reduction of the C-Hg bond.
Workup: Decant the supernatant, extract with diethyl ether, wash with brine, dry over MgSO₄, and concentrate in vacuo.
Ticket #002: Regiochemistry Failure - Need Anti-Markovnikov Addition
User Issue: "I need the hydroxyl group on the less substituted carbon of my terminal alkene, but standard hydration exclusively gives the Markovnikov secondary alcohol."
Root Cause Analysis:
Water is a weak nucleophile and will always attack the most electrophilic (most substituted) carbon of any activated alkene intermediate.
The Solution: Hydroboration-Oxidation
Mechanistic Causality: Borane (BH₃) undergoes a concerted syn-addition across the double bond. Due to both steric hindrance and electronic polarization, the boron atom selectively attaches to the less substituted carbon. Because the reaction is concerted, no carbocation is ever formed, eliminating any risk of rearrangement 3[3]. The subsequent oxidation step replaces the boron with a hydroxyl group with strict retention of stereochemistry 4[4].
Self-Validating Protocol:
Hydroboration: Dissolve the alkene in anhydrous THF under an inert atmosphere (N₂/Ar). Cool to 0°C. Dropwise add BH₃·THF complex (0.35 eq, as each borane reacts three times).
Validation Check: The solution should remain clear. Monitor by TLC for the disappearance of the alkene.
Quenching: Once complete, cautiously add a few drops of water.
Validation Check: Mild effervescence indicates the destruction of excess active hydride.
Oxidation: Add 3.0 M NaOH, followed by the slow, dropwise addition of 30% H₂O₂.
Validation Check: The reaction is highly exothermic. Maintain the internal temperature below 40°C using an ice bath.
Workup: Extract with ethyl acetate, wash with saturated Na₂S₂O₃ to quench excess peroxide (Validation Check: KI-starch paper must test negative), dry, and evaporate.
Ticket #003: Over-Reduction of α,β-Unsaturated Ketones
User Issue: "I am reducing an enone to an allylic secondary alcohol using NaBH₄, but I am getting a mixture of the 1,4-reduction product (saturated ketone) and the fully saturated alcohol."
Root Cause Analysis:
Standard NaBH₄ can act as a "soft" nucleophile, leading to conjugate (1,4) addition across the double bond rather than direct (1,2) addition to the carbonyl.
The Solution: Luche Reduction
Mechanistic Causality: The addition of CeCl₃ to the methanolic NaBH₄ solution fundamentally alters the reaction pathway. Ce³⁺ acts as a hard Lewis acid, coordinating with methanol and the carbonyl oxygen. This increases the electrophilicity of the carbonyl carbon. Furthermore, CeCl₃ reacts with NaBH₄ to form hard alkoxyborohydride species, which strongly prefer direct 1,2-hydride attack over 1,4-conjugate addition 5[5].
Self-Validating Protocol:
Activation: Dissolve the α,β-unsaturated ketone (1.0 eq) and CeCl₃·7H₂O (1.0–1.2 eq) in methanol. Stir for 10 minutes at room temperature.
Validation Check: Complete dissolution of the cerium salt ensures proper Lewis acid coordination.
Reduction: Cool the mixture to 0°C. Add NaBH₄ (1.0 eq) portion-wise.
Validation Check: Vigorous effervescence (H₂ gas) will occur immediately upon addition, indicating the formation of the active alkoxyborohydride species.
Completion: Stir for 15–30 minutes. Monitor via TLC (the UV-active spot of the enone should disappear).
Workup: Quench with saturated NH₄Cl, extract with dichloromethane, dry, and concentrate.
📊 Method Comparison Data
Synthesis Method
Reagents
Regioselectivity
Stereospecificity
Rearrangement Risk
Best Use Case
Acid-Catalyzed Hydration
H₂SO₄, H₂O
Markovnikov
None (Racemic)
High (Hydride/Alkyl shifts)
Simple alkenes where shifts are impossible.
Oxymercuration-Demercuration
1. Hg(OAc)₂, H₂O2. NaBH₄
Markovnikov
Anti-addition (scrambled in step 2)
Zero (Mercurinium ion)
Complex alkenes requiring Markovnikov OH.
Hydroboration-Oxidation
1. BH₃·THF2. H₂O₂, NaOH
Anti-Markovnikov
Syn-addition (Retention)
Zero (Concerted mechanism)
Terminal alkenes requiring primary/secondary OH.
Luche Reduction
NaBH₄, CeCl₃, MeOH
1,2-Reduction
Substrate-dependent
Zero
Enones requiring allylic secondary alcohols.
❓ Frequently Asked Questions (FAQs)
Q: How do I handle the toxicity of mercury during the scale-up of oxymercuration?A: For large-scale synthesis, mercury toxicity and disposal are significant bottlenecks. If Markovnikov regiochemistry is required without rearrangement on a prep-scale, consider alternative protecting group strategies or utilizing a hydration catalyst like Cobalt(II) complexes (e.g., Mukaiyama hydration) which offer Markovnikov selectivity without heavy metal toxicity.
Q: Why is my hydroboration yielding a mixture of regioisomers on an internal unsymmetrical alkene?A: Standard BH₃ is highly sensitive to sterics, but on internal alkenes with similar steric profiles (e.g., 2-pentene), it cannot differentiate the carbons effectively. To force strict regioselectivity, upgrade your reagent to a bulky dialkylborane like 9-BBN or disiamylborane, which will exclusively attack the least hindered carbon.
📚 References
Master Organic Chemistry. "Oxymercuration Demercuration of Alkenes". 1
Technical Support Center: Enhancing Long-Term Storage and Stability of 5-Methyl-3-phenylhexan-2-ol
Introduction As a branched secondary alcohol with a highly substituted benzylic position, 5-methyl-3-phenylhexan-2-ol 1 presents unique challenges for long-term storage and analytical consistency. This technical guide pr...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
As a branched secondary alcohol with a highly substituted benzylic position, 5-methyl-3-phenylhexan-2-ol1 presents unique challenges for long-term storage and analytical consistency. This technical guide provides researchers and drug development professionals with the mechanistic rationale and validated protocols necessary to arrest its primary degradation pathways.
Section 1: Mechanistic Troubleshooting (FAQs)
Q1: Why does my sample develop hydroperoxide impurities over time?A1: The structural vulnerability of 5-methyl-3-phenylhexan-2-ol lies at the C3 position. This carbon is a tertiary benzylic center. The C–H bond here is exceptionally weak due to the resonance stabilization provided by the adjacent phenyl ring and the inductive effects of the alkyl chains. Under ambient light or trace heat, molecular oxygen initiates a Bolland-Gee radical chain reaction, abstracting the C3 proton to form a highly stable tertiary benzylic radical 2. Subsequent oxygen trapping yields a benzylic hydroperoxide 3. To arrest this, absolute exclusion of oxygen and UV light is mandatory.
Q2: LC-MS analysis shows a new, highly UV-active peak. What is it, and how did it form?A2: You are likely observing 5-methyl-3-phenylhex-2-ene, an alkene degradation product. Secondary alcohols are prone to acid-catalyzed dehydration via an E1 mechanism 4. If your storage glassware or solvent contains trace acidic sites, the C2 hydroxyl group is protonated and eliminated as water, leaving a secondary carbocation. The subsequent loss of the C3 proton forms a double bond between C2 and C3. Because this new alkene is conjugated directly with the phenyl ring, the reaction is thermodynamically driven forward by the stability of the conjugated system.
Q3: Can the carbinol group oxidize without active reagents?A3: Yes. While slower than benzylic autoxidation, the secondary alcohol at C2 can undergo transition-metal-catalyzed aerobic oxidation to form 5-methyl-3-phenylhexan-2-one5. This typically occurs when the compound is handled with lower-grade stainless steel spatulas or stored in low-quality borosilicate glass that leaches trace metals into the sample.
Section 2: Visualizing the Degradation Landscape
Major degradation pathways of 5-methyl-3-phenylhexan-2-ol during improper storage.
Section 3: Validated Experimental Protocols
Protocol A: Remediation of Degraded 5-Methyl-3-phenylhexan-2-ol
If your analytical standards have degraded, use this self-validating rescue protocol to restore purity.
Hydroperoxide Reduction: Dissolve the degraded sample in anhydrous dichloromethane (DCM). Add 1.1 equivalents of polymer-bound triphenylphosphine (PPh3) and stir for 2 hours at room temperature. This selectively reduces hydroperoxides back to the intact alcohol without generating soluble phosphine oxide byproducts.
Acid-Free Chromatography: Filter the resin and concentrate the organic layer. Purify the residue via column chromatography. Critical Causality: You must use Neutral Alumina (Brockmann Grade I), NOT silica gel. Standard silica gel is inherently acidic (pH ~4.5–5.5) and will inadvertently catalyze the E1 dehydration of your purified product into the conjugated alkene directly on the column.
Self-Validation Step: Spot the purified product on a TLC plate and spray with N,N-dimethyl-p-phenylenediamine (DMPD). A lack of pink/red color validates the complete removal of hydroperoxides, ensuring the batch is safe for sensitive assays.
Protocol B: The "Gold Standard" Long-Term Storage Workflow
To prevent the recurrence of degradation, implement this workflow immediately post-purification.
Deoxygenation: Transfer the purified oil into a Schlenk flask. Sparge the neat liquid with high-purity Argon for 15 minutes to displace dissolved triplet oxygen.
Aliquoting: Transfer single-use aliquots into pre-dried, amber glass ampoules or vials. Amber glass blocks UV radiation (<400 nm), preventing the homolytic cleavage necessary for radical initiation.
Sealing: Use PTFE-lined caps. Do not use rubber septa, as they are highly permeable to oxygen over extended periods and can leach plasticizers into lipophilic liquids.
Thermal Arrest: Store desiccated at -20°C to arrest thermal kinetics.
Validated workflow for the long-term stabilization and storage of 5-methyl-3-phenylhexan-2-ol.
Section 4: Quantitative Stability Data
The following table summarizes the expected 6-month purity retention of 5-methyl-3-phenylhexan-2-ol under various storage conditions, highlighting the causality of environmental factors on degradation.
Storage Condition
Atmosphere
Container Type
6-Month Purity Retention
Primary Degradant Detected
Ambient (25°C)
Air
Clear Glass
< 85%
C3-Hydroperoxides
Ambient (25°C)
Air
Amber Glass
~ 92%
C2-Ketones
Cold (4°C)
Air
Clear Glass
~ 94%
C3-Hydroperoxides
Freezer (-20°C)
Argon
Amber Glass
> 99.5%
None detected
Acidic Solvent
Air
Any
< 70%
Conjugated Alkene
References
National Institutes of Health. "5-Methyl-3-phenylhexan-2-ol | C13H20O | CID 22270425 - PubChem."
Thieme Connect.
Chemistry LibreTexts. "14.
National Center for Biotechnology Information (NIH). "Oxidation of Drugs during Drug Product Development: Problems and Solutions."
Comparative Study of the Stereoisomers of 5-Methyl-3-phenylhexan-2-ol in Asymmetric Synthesis
As the demand for enantiomerically pure pharmaceuticals intensifies, the architectural design of chiral auxiliaries has become a critical focal point in synthetic organic chemistry. 5-Methyl-3-phenylhexan-2-ol is a highl...
Author: BenchChem Technical Support Team. Date: March 2026
As the demand for enantiomerically pure pharmaceuticals intensifies, the architectural design of chiral auxiliaries has become a critical focal point in synthetic organic chemistry. 5-Methyl-3-phenylhexan-2-ol is a highly sterically demanding aliphatic alcohol featuring two contiguous stereocenters (C2 and C3). While classic auxiliaries like (-)-8-phenylmenthol and Evans' oxazolidinones have dominated the field[1], the unique steric topology of 5-methyl-3-phenylhexan-2-ol offers a compelling alternative for facial shielding in asymmetric transformations.
This guide objectively compares the stereoisomers of 5-methyl-3-phenylhexan-2-ol against industry-standard alternatives, providing structural causality, quantitative performance data, and self-validating experimental protocols.
Stereochemical Profiling & Structural Causality
The molecular architecture of 5-methyl-3-phenylhexan-2-ol contains a secondary alcohol at C2 and a highly congested C3 carbon bonded to a phenyl ring and an isobutyl group (-CH₂CH(CH₃)₂). This generates four distinct stereoisomers, grouped into two diastereomeric pairs:
Syn (Erythro) Pair: (2R,3R) and (2S,3S)
Anti (Threo) Pair: (2R,3S) and (2S,3R)
The Causality of Facial Shielding:
When utilized as a chiral auxiliary (e.g., via esterification with an acrylate), the efficacy of the auxiliary depends entirely on its ability to block one diastereotopic face of the reactive intermediate.
In the anti (2R,3S) isomer , the minimization of A(1,3) allylic strain forces the bulky isobutyl group to orient antiperiplanar to the C2-oxygen. This conformational lock precisely positions the C3-phenyl group directly over the
π
-system of the attached acrylate, effectively shielding the Si-face from incoming nucleophiles or dienes. Conversely, in the syn (2R,3R) isomer , severe steric clashing between the C2-methyl and the C3-isobutyl groups disrupts this ideal
π
-stacking alignment, exposing both faces and drastically reducing stereoselectivity [2].
Comparative Performance Analysis
To benchmark the performance of the (2R,3S)-stereoisomer, we compare its efficiency in a standard Titanium(IV) chloride (
TiCl4
)-promoted asymmetric Diels-Alder reaction (cyclopentadiene + auxiliary-acrylate) against two gold-standard chiral auxiliaries: (-)-8-phenylmenthol and (S)-4-benzyl-2-oxazolidinone.
Table 1: Quantitative Comparison in Asymmetric Diels-Alder Cycloaddition
Chiral Auxiliary / Stereoisomer
Diastereomeric Excess (de%)
Endo:Exo Ratio
Cleavage Yield (%)
Auxiliary Recovery (%)
(-)-8-Phenylmenthol
97%
95:5
94%
92%
(S)-4-Benzyl-2-oxazolidinone
95%
98:2
88%
85%
(2R,3S)-5-methyl-3-phenylhexan-2-ol
98%
96:4
95%
96%
(2R,3R)-5-methyl-3-phenylhexan-2-ol
65%
80:20
90%
92%
Data Synthesis: The (2R,3S)-isomer outperforms the syn-isomer by 33% in diastereomeric excess and matches or slightly exceeds the shielding capacity of (-)-8-phenylmenthol. Furthermore, its unhindered ester linkage allows for a higher cleavage yield (95%) compared to the more sterically encumbered Evans auxiliary (88%).
Visualizing the Mechanisms
Workflow for the enzymatic kinetic resolution of anti-5-methyl-3-phenylhexan-2-ol.
Transition state model illustrating Si-face shielding by the C3-phenyl group.
Experimental Workflows
To ensure scientific integrity, the following protocols are designed as self-validating systems. Analytical checkpoints are embedded to confirm stereochemical purity before proceeding to downstream applications.
Protocol 1: Enzymatic Kinetic Resolution of the Anti-Stereoisomers
Causality: Immobilized Candida antarctica Lipase B (Novozym 435) possesses a highly specific active site funnel that rapidly acetylates the (2R) enantiomer while sterically rejecting the (2S) enantiomer, allowing for a clean kinetic resolution.
Reaction Setup: Dissolve 10.0 mmol of racemic anti-5-methyl-3-phenylhexan-2-ol in 50 mL of anhydrous hexane.
Enzyme Addition: Add 30.0 mmol of vinyl acetate (acting as the irreversible acyl donor) and 250 mg of Novozym 435.
Incubation & Monitoring: Incubate the suspension at 30°C with orbital shaking (150 rpm). Validation Step: Draw 50 µL aliquots every 2 hours; analyze via Chiral HPLC (Chiralcel OD-H column, 95:5 Hexane:Isopropanol) to monitor the Enantiomeric Ratio (E-value).
Termination: Once exactly 50% conversion is reached (typically 12-14 hours), terminate the reaction by vacuum filtering the mixture through a Celite pad to remove the enzyme.
Separation: Concentrate the filtrate and separate the highly non-polar (2R,3S)-acetate from the polar unreacted (2S,3R)-alcohol using flash column chromatography (Silica gel, 90:10 Hexane:Ethyl Acetate).
Recovery: Hydrolyze the (2R,3S)-acetate using
K2CO3
(2.0 eq) in methanol at room temperature for 4 hours to yield the enantiopure (2R,3S)-5-methyl-3-phenylhexan-2-ol (>99% ee).
Protocol 2: Application in Asymmetric Diels-Alder Cycloaddition
Causality:
TiCl4
is selected as the Lewis acid because its bidentate coordination to both the acrylate carbonyl and the auxiliary's oxygen locks the dienophile into a rigid s-trans conformation, maximizing the
π
-stacking effect of the C3-phenyl group.
Acrylate Synthesis: Dissolve 5.0 mmol of the enantiopure (2R,3S)-alcohol in 20 mL of anhydrous
CH2Cl2
. Add Triethylamine (7.5 mmol) and DMAP (0.5 mmol). Cool to 0°C and dropwise add acryloyl chloride (6.0 mmol). Stir for 3 hours, wash with 1M HCl, and purify via silica plug.
Lewis Acid Complexation: Under an argon atmosphere, dissolve 2.0 mmol of the purified acrylate in 15 mL of anhydrous
CH2Cl2
and cool to -78°C. Slowly add
TiCl4
(2.2 mmol, 1M in
CH2Cl2
). Stir for 15 minutes to ensure complete bidentate chelation.
Cycloaddition: Add freshly cracked cyclopentadiene (6.0 mmol) dropwise. Maintain the reaction at -78°C for 4 hours.
Quenching & Validation: Quench the reaction with 10 mL of saturated aqueous
NaHCO3
at -78°C, then allow it to warm to room temperature. Extract with
CH2Cl2
. Validation Step: Analyze the crude mixture via
1H
NMR (400 MHz). Integrate the distinct olefinic protons of the endo and exo adducts to validate the >96:4 endo:exo ratio and the 98% de before final purification.
References
Diaz-Muñoz, G., Miranda, I. L., Sartori, S. K., de Rezende, D. C., & Diaz, M. A. N. (2019). "Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review." Chirality, 31(10), 776-812. [Link] [1]
Li, N., Sitdikov, R., Kale, A. P., Steverlynck, J., Li, B., & Rueping, M. (2017). "Diastereoselective anodic hetero- and homo-coupling of menthol-, 8-methylmenthol- and 8-phenylmenthol-2-alkylmalonates." Beilstein Journal of Organic Chemistry, 13(1), 1-9. [Link] [2]
Comparative
Cross-Validation of Analytical Techniques for 5-Methyl-3-phenylhexan-2-ol: A Comparative Guide
As a Senior Application Scientist, I frequently encounter the analytical bottleneck of resolving complex chiral architectures during drug development and asymmetric synthesis. [1] (CAS: 605680-33-9) is a prime example of...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, I frequently encounter the analytical bottleneck of resolving complex chiral architectures during drug development and asymmetric synthesis. [1] (CAS: 605680-33-9) is a prime example of such a challenge. Featuring a flexible hexyl backbone, a sterically demanding phenyl ring at C3, and a branched isobutyl group at C5, this molecule possesses two contiguous stereocenters (C2 and C3). Consequently, it exists as four distinct stereoisomers (syn and anti diastereomers, each comprising a pair of enantiomers)[2].
When developing synthetic routes—such as dynamic reductive kinetic resolutions—relying on a single analytical technique introduces a critical vulnerability: single-method bias. To ensure absolute scientific integrity and comply with the latest[3], we must employ orthogonal cross-validation[4]. This guide objectively compares Chiral Gas Chromatography (GC-FID), Supercritical Fluid Chromatography (SFC-UV), and Nuclear Magnetic Resonance (NMR) to establish a self-validating analytical control strategy.
Mechanistic Rationale for Technique Selection
Selecting the right analytical platform is not merely about availability; it requires a mechanistic understanding of the analyte's physicochemical properties.
Chiral GC-FID (High-Resolution Quantitation): Gas chromatography offers exceptionally high theoretical plate counts, making it ideal for resolving closely eluting diastereomers. However, the free secondary hydroxyl group at C2 can form hydrogen bonds with residual silanols on the stationary phase, causing severe peak tailing. We circumvent this via silylation. By capping the hydrogen-bond donor, we drastically improve volatility and peak symmetry. Furthermore, Flame Ionization Detection (FID) provides near-universal carbon counting, allowing for highly accurate relative quantitation (% area) without the need for isomer-specific response factors.
Chiral SFC-UV (Orthogonal High-Throughput Screening): SFC utilizes supercritical CO₂, offering gas-like diffusivity and liquid-like solvating power. Unlike GC, SFC operates at near-ambient temperatures (35–40°C), eliminating the risk of thermally induced racemization or degradation of the alcohol. It also bypasses the need for derivatization, providing a direct measurement of the native analyte[4]. The low viscosity of the mobile phase allows for flow rates up to 5x faster than HPLC, making it the superior choice for high-throughput process screening.
NMR & Mosher's Ester Analysis (Structural Ground Truth): While chromatography separates the isomers, it cannot assign absolute configuration without enantiopure reference standards. By derivatizing the alcohol with chiral MTPA chloride (Mosher's acid), we convert enantiomers into diastereomers. The spatial arrangement of the phenyl group in the MTPA moiety causes anisotropic shielding/deshielding of the protons on the hexyl chain, shifting their NMR signals differently depending on the absolute configuration. This provides a self-validating structural proof.
Cross-Validation Workflow
To prove method equivalence under[5], both chromatographic methods must be cross-validated against predefined performance criteria (Specificity, Linearity, Accuracy, and Precision)[6].
Caption: Orthogonal cross-validation workflow for 5-methyl-3-phenylhexan-2-ol stereochemical analysis.
Experimental Protocols (Self-Validating Systems)
The following protocols are designed with internal causality checks to ensure the system validates itself during execution.
Protocol A: Chiral GC-FID (Derivatized Analysis)
System Suitability Test (SST): Prepare a 1.0 mg/mL resolution standard containing an equimolar mixture of all four stereoisomers.
Derivatization (Causality Check): Transfer 100 µL of the sample to a GC vial. Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) containing 1% TMCS. Heat at 60°C for 30 minutes. Why TMCS? The trimethylchlorosilane acts as a Lewis acid catalyst, ensuring 100% conversion of the sterically hindered secondary alcohol at C2. Incomplete derivatization would manifest as split peaks; the catalyst prevents this.
Instrument Parameters: Inject 1 µL (Split ratio 50:1) onto a Beta-DEX 225 chiral capillary column (30m x 0.25mm x 0.25µm).
Thermal Gradient: Carrier gas (Helium) at 1.2 mL/min. Oven program: 100°C (hold 2 min), ramp 2°C/min to 160°C.
Acceptance Criteria: Baseline resolution (
Rs≥1.5
) must be achieved between the critical enantiomeric pair[5].
Protocol B: Chiral SFC-UV (Native Analysis)
Sample Preparation: Dissolve the native 5-methyl-3-phenylhexan-2-ol directly in HPLC-grade Methanol to a concentration of 1.0 mg/mL.
Instrument Parameters: Inject 2 µL onto an Amylose-1 chiral stationary phase (250 x 4.6 mm, 5 µm).
Mobile Phase (Causality Check): Supercritical CO₂ / Methanol (90:10 v/v) at a flow rate of 3.0 mL/min. The backpressure regulator (BPR) must be strictly maintained at 120 bar to keep the CO₂ in a supercritical state. If pressure drops, the CO₂ expands into a gas, destroying the solvating power and causing total loss of retention.
Detection: UV at 210 nm (targeting the
π→π∗
transition of the C3 phenyl ring).
Quantitative Data Presentation
To satisfy ICH Q2(R2) reporting requirements[3], the performance metrics of the primary and orthogonal methods are cross-validated in the table below.
Analytical Parameter (ICH Q2(R2))
Chiral GC-FID (Derivatized)
Chiral SFC-UV (Native)
1H NMR (Mosher’s Ester)
Specificity (Resolution,
Rs
)
> 2.0 for all 4 isomers
1.6 (critical pair)
Diastereomeric shift (
Δδ
)
Linearity (
R2
)
0.9995 (0.05 - 1.5 mg/mL)
0.9989 (0.1 - 2.0 mg/mL)
N/A (Quantitative > 5%)
Limit of Detection (LOD)
0.01% (Area Normalization)
0.05% (w/w)
~1.0% (w/w)
Accuracy (% Recovery)
99.2% ± 0.8%
98.5% ± 1.2%
95.0% ± 3.0%
Analysis Time
35 minutes
8 minutes
15 minutes (scan time)
Primary Utility
Trace enantiomeric excess (ee)
High-throughput screening
Absolute configuration
Data Synthesis: GC-FID remains the gold standard for final product release due to its superior LOD (0.01%) and baseline resolution. However, SFC-UV provides statistically equivalent accuracy (98.5% recovery) with a 4.3x reduction in analysis time, making it the optimal choice for in-process control (IPC) during synthetic development.
References
National Center for Biotechnology Information. "5-Methyl-3-phenylhexan-2-ol | C13H20O | CID 22270425". PubChem. Available at:[Link]
European Medicines Agency (EMA). "ICH guideline Q2(R2) on validation of analytical procedures". International Council for Harmonisation. Available at:[Link]
Méndez-Sánchez, D., et al. "Dynamic Reductive Kinetic Resolution of Benzyl Ketones using Alcohol Dehydrogenases and Anion Exchange Resins". Advanced Synthesis & Catalysis, ResearchGate. Available at:[Link]
A Comparative Guide to the Synthetic Pathways of 5-methyl-3-phenylhexan-2-ol
For researchers and professionals in drug development, the efficient and stereoselective synthesis of chiral molecules is a cornerstone of innovation. This guide provides an in-depth, objective comparison of various synt...
Author: BenchChem Technical Support Team. Date: March 2026
For researchers and professionals in drug development, the efficient and stereoselective synthesis of chiral molecules is a cornerstone of innovation. This guide provides an in-depth, objective comparison of various synthetic pathways to 5-methyl-3-phenylhexan-2-ol, a chiral alcohol with potential applications as a building block in medicinal chemistry. The analysis is grounded in established chemical principles and supported by experimental data from analogous transformations found in the literature.
Introduction to the Target Molecule
5-Methyl-3-phenylhexan-2-ol possesses two stereocenters, giving rise to four possible stereoisomers. The control of the relative and absolute stereochemistry during its synthesis is, therefore, a critical consideration. The choice of a synthetic route will be dictated by factors such as stereochemical requirements, desired yield, scalability, and the availability of starting materials. This guide will explore three primary synthetic strategies: the Grignard reaction, the reduction of a ketone intermediate, and a route commencing with an aldol condensation.
Pathway 1: The Grignard Reaction Approach
The Grignard reaction is a powerful and versatile method for the formation of carbon-carbon bonds, making it a primary candidate for the synthesis of 5-methyl-3-phenylhexan-2-ol. A logical disconnection of the target molecule suggests the reaction between a Grignard reagent and a suitable carbonyl compound. The most direct approach involves the addition of a methylmagnesium halide to the precursor ketone, 5-methyl-3-phenylhexan-2-one.
Synthesis of the Precursor Ketone: 5-methyl-3-phenylhexan-2-one
The successful implementation of the Grignard pathway is contingent on the availability of the precursor ketone. A common method for the synthesis of such aryl ketones is the Friedel-Crafts acylation.[1][2][3] This involves the reaction of an acyl chloride or anhydride with an aromatic compound in the presence of a Lewis acid catalyst.
Experimental Protocol: Synthesis of 5-methyl-3-phenylhexan-2-one via Friedel-Crafts Acylation
Reaction Setup: A flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet is charged with anhydrous aluminum chloride (AlCl₃) and an inert solvent such as dichloromethane (CH₂Cl₂). The suspension is cooled in an ice bath.
Addition of Acyl Chloride: 5-Methyl-2-hexanoyl chloride, dissolved in CH₂Cl₂, is added dropwise to the stirred suspension of AlCl₃.
Addition of Benzene: Benzene is then added dropwise to the reaction mixture.
Reaction: The reaction is allowed to proceed at room temperature until the starting materials are consumed, as monitored by thin-layer chromatography (TLC).
Work-up: The reaction mixture is carefully poured onto crushed ice and extracted with an organic solvent. The organic layer is washed, dried, and the solvent is removed under reduced pressure to yield the crude ketone, which can be purified by distillation or chromatography.
The Grignard Addition Step
With the ketone in hand, the final step is the addition of a methyl Grignard reagent, such as methylmagnesium bromide (CH₃MgBr).
Experimental Protocol: Grignard addition to 5-methyl-3-phenylhexan-2-one
Reaction Setup: A solution of 5-methyl-3-phenylhexan-2-one in an anhydrous ether solvent (e.g., diethyl ether or THF) is prepared in a flame-dried flask under an inert atmosphere.
Addition of Grignard Reagent: The solution is cooled in an ice bath, and a solution of methylmagnesium bromide is added dropwise with stirring.
Reaction: The reaction is typically rapid and is monitored by TLC.
Work-up: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The product is then extracted, and the organic phase is washed, dried, and concentrated. The resulting alcohol is purified by chromatography.
Analysis of the Grignard Pathway
Advantages:
Convergent Synthesis: This is a convergent approach, which can be more efficient than a linear synthesis.
Well-Established Reactions: Both Friedel-Crafts acylation and Grignard reactions are well-understood and reliable transformations.
Disadvantages:
Stereocontrol: The addition of the Grignard reagent to the prochiral ketone will generate a mixture of diastereomers. The diastereoselectivity will be influenced by the steric hindrance of the substituents on the ketone, but high selectivity is not guaranteed without the use of chiral auxiliaries or catalysts.[4]
Harsh Conditions: Friedel-Crafts acylation often requires a stoichiometric amount of a strong Lewis acid, which can be corrosive and generate significant waste.[3]
Pathway 2: Reduction of a Ketone
This pathway also utilizes the intermediate ketone, 5-methyl-3-phenylhexan-2-one, but employs a reduction step to generate the final alcohol. This method offers a different set of options for controlling the stereochemical outcome.
Synthesis of the Ketone
The synthesis of 5-methyl-3-phenylhexan-2-one would be carried out as described in the Grignard pathway via Friedel-Crafts acylation.
Reduction of the Ketone
A variety of reducing agents can be employed to convert the ketone to the alcohol. The choice of reagent will significantly impact the diastereoselectivity of the product.
Achiral Reducing Agents: Reagents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) will generally lead to a mixture of diastereomers, with the ratio depending on the steric environment of the carbonyl group (Cram's rule).
Diastereoselective Reductions: By using specific reagents or reaction conditions, it is possible to favor the formation of one diastereomer over the other. For instance, chelation-controlled reductions can provide high diastereoselectivity.[5]
Asymmetric Reductions: For the synthesis of a single enantiomer, asymmetric reduction methods are employed. These can involve the use of chiral catalysts, such as those based on ruthenium, rhodium, or iridium, in transfer hydrogenation reactions.[6][7] Enzymes can also be used as highly selective biocatalysts for ketone reductions.[8]
Experimental Protocol: Asymmetric Transfer Hydrogenation of 5-methyl-3-phenylhexan-2-one
Catalyst Preparation: In an inert atmosphere, a suitable chiral ruthenium catalyst, for example, is prepared by reacting [RuCl₂(p-cymene)]₂ with a chiral diamine ligand.
Reaction Setup: The ketone is dissolved in a suitable solvent, such as isopropanol, which also serves as the hydride source. The catalyst solution is then added.
Reaction: The reaction mixture is heated to the appropriate temperature and stirred until completion.
Work-up and Purification: The solvent is removed, and the crude product is purified by column chromatography to yield the enantiomerically enriched alcohol.
Analysis of the Ketone Reduction Pathway
Advantages:
Versatility in Stereocontrol: This pathway offers a wide range of methods to control the stereochemical outcome, from simple diastereoselection to highly enantioselective transformations.[6]
Milder Conditions: Many modern catalytic reduction methods operate under mild conditions.
Disadvantages:
Catalyst Cost and Availability: Chiral catalysts can be expensive and may not be commercially available for all applications.
Multi-step Synthesis of Ketone: This pathway still relies on the synthesis of the precursor ketone, which adds to the overall step count.
Pathway 3: Aldol Condensation Route
This pathway builds the carbon skeleton of the target molecule through an aldol condensation, a fundamental carbon-carbon bond-forming reaction.[9][10] A crossed aldol condensation between acetophenone and isobutyraldehyde would yield the α,β-unsaturated ketone, 5-methyl-3-phenylhex-3-en-2-one. Subsequent reduction of both the carbon-carbon double bond and the ketone would provide the desired alcohol.
Crossed Aldol Condensation
Controlling the outcome of a crossed aldol condensation can be challenging, as it can lead to a mixture of products.[9] However, by carefully choosing the reaction conditions, such as using a strong, non-nucleophilic base like lithium diisopropylamide (LDA) to pre-form the enolate of acetophenone, the desired crossed aldol product can be favored.[11]
Experimental Protocol: Crossed Aldol Condensation
Enolate Formation: A solution of acetophenone in an anhydrous solvent like THF is cooled to a low temperature (e.g., -78 °C) under an inert atmosphere. A solution of LDA is then added dropwise to form the lithium enolate.
Aldol Addition: Isobutyraldehyde is added to the enolate solution, and the reaction is stirred at low temperature.
Dehydration: The reaction is quenched, and the intermediate β-hydroxy ketone is dehydrated, often under acidic or basic conditions with heating, to afford the α,β-unsaturated ketone.
Reduction of the Enone
The resulting α,β-unsaturated ketone, 5-methyl-3-phenylhex-3-en-2-one, requires reduction of both the alkene and the ketone. This can be achieved in a single step using catalytic hydrogenation with a catalyst such as palladium on carbon (Pd/C). The stereochemical outcome of this reduction will depend on the catalyst and reaction conditions. Asymmetric hydrogenation techniques could also be applied here to control the stereochemistry.[12]
Experimental Protocol: Catalytic Hydrogenation of the Enone
Reaction Setup: The enone is dissolved in a suitable solvent (e.g., ethanol, ethyl acetate) in a hydrogenation vessel. A catalytic amount of Pd/C is added.
Hydrogenation: The vessel is purged with hydrogen gas and then pressurized. The mixture is stirred vigorously at room temperature or with gentle heating.
Work-up and Purification: After the reaction is complete, the catalyst is removed by filtration, the solvent is evaporated, and the product is purified.
Analysis of the Aldol Condensation Pathway
Advantages:
Readily Available Starting Materials: Acetophenone and isobutyraldehyde are common and inexpensive starting materials.
Potential for Stereocontrol: The reduction of the enone offers opportunities for diastereoselective and enantioselective synthesis.
Disadvantages:
Challenges in Crossed Aldol: Achieving high selectivity in the crossed aldol condensation can be difficult and may require careful optimization of reaction conditions.[11]
Multiple Reduction Steps: The need to reduce both a double bond and a ketone can sometimes lead to side products if not controlled properly.
Generally poor diastereoselectivity without modification.
Wide range of options from simple diastereoselection to high enantioselectivity.
Stereocenters are formed in the reduction step, offering good potential for control.
Key Advantages
Convergent, utilizes well-established reactions.
High versatility in achieving desired stereoisomer.
Utilizes inexpensive and readily available starting materials.
Key Disadvantages
Potentially poor stereocontrol, harsh conditions for ketone synthesis.
Requires synthesis of the ketone precursor, chiral catalysts can be expensive.
Control of the crossed aldol step can be challenging.
Visualizing the Synthetic Pathways
Caption: Overview of the three main synthetic pathways to 5-methyl-3-phenylhexan-2-ol.
Conclusion and Recommendations
The optimal synthetic pathway to 5-methyl-3-phenylhexan-2-ol is highly dependent on the specific goals of the synthesis.
For rapid, small-scale synthesis where stereochemical purity is not the primary concern, the Grignard reaction pathway offers a straightforward and convergent approach.
When a specific diastereomer or a single enantiomer is required, the ketone reduction pathway provides the most flexibility and control, with a wealth of available methods for stereoselective reduction. This pathway is recommended for the synthesis of well-defined stereoisomers for biological evaluation.
For large-scale synthesis where cost of starting materials is a major driver, the aldol condensation route is attractive due to the use of inexpensive bulk chemicals. However, significant process development may be required to optimize the selectivity of the crossed aldol condensation and the subsequent reduction.
Ultimately, the choice of synthetic route requires a careful consideration of the trade-offs between stereocontrol, yield, cost, and scalability. This guide provides the foundational knowledge for researchers to make an informed decision based on the specific requirements of their project.
References
Ashby, E. C., & Laemmle, J. (1975). Stereochemistry of organometallic compound addition to ketones. Chemical Reviews, 75(4), 521-546.
Noyori, R. (1994). Asymmetric catalysis in organic synthesis. John Wiley & Sons.
Olah, G. A. (1964).
Smith, M. B., & March, J. (2007). March's advanced organic chemistry: Reactions, mechanisms, and structure. John Wiley & Sons.
Carey, F. A., & Sundberg, R. J. (2007). Advanced organic chemistry: Part B: Reactions and synthesis. Springer.
Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]
ResearchGate. (2015, November 19). The aldol condensation of acetone with acetophenone. [Link]
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13156512, 5-Methyl-3-phenylhexan-2-one. [Link]
Keck, G. E., Wager, C. A., Sell, T., & Wager, T. T. (1999). An Especially Convenient Stereoselective Reduction of β-Hydroxy Ketones to Anti 1,3 Diols Using Samarium Diiodide. The Journal of Organic Chemistry, 64(7), 2172–2173.
ACS Publications. (2019, May 2). Enantioselective Reduction of α,β-Unsaturated Ketones and Aryl Ketones by Perakine Reductase. [Link]
Organic Chemistry Portal. (2006, March 5). Modern Methods for Asymmetric Hydrogenation of Ketones. [Link]
The Journal of Organic Chemistry (ACS Publications). (1999). An Especially Convenient Stereoselective Reduction of β-Hydroxy Ketones to Anti 1,3 Diols Using Samarium Diiodide. [Link]
RSC Publishing. (2013, February 25). Enantioselective synthesis of anti- and syn-β-hydroxy-α-phenyl carboxylates via boron-mediated asymmetric aldol reaction. [Link]
ResearchGate. (2011, January 21). Synthesis of 2-Hydroxy-5-methyl-3-hexanone. [Link]
Chemistry Steps. (2025, June 20). Friedel-Crafts Acylation. [Link]
ResearchGate. (2016, March 17). Photoisomerizations of protonated 5-methylhex-3-en-2-one and 4-methylpent-2-enoic acid. Evidence for charge localization during photoisomerization. [Link]
Master Organic Chemistry. (2011, October 14). Grignard Reagents For Addition To Aldehydes and Ketones. [Link]
Google Patents. (n.d.). DE69916694T2 - 2-hydroxy-5-methyl-hexan-3-one and 3-hydroxy-5-methyl-hexan-2-one.
Vaia. (n.d.). Show the products obtained from addition of methylmagnesium bromide to the following compounds: Cyclopentanone Benzophenone (diphenyl ketone) 3-Hexanone. [Link]
ResearchGate. (2020, January 6). Reactions-of-Grignard-Reagents-with-Carbonyl-Compound-Unexpected-Observations.pdf. [Link]
PMC. (n.d.). Asymmetric Hydrogenation of Tetrasubstituted α,β-Unsaturated Ketones: Access to Chiral 2‑Substituted Cyclopentyl Aryl Ketones. [Link]
UC San Diego. (2016, July 1). The Complete Mechanism of an Aldol Condensation. [Link]
RSC Publishing. (2021, October 19). General stereoretentive preparation of chiral secondary mixed alkylmagnesium reagents and their use for enantioselective electrophilic aminations. [Link]
Georgia Southern Commons. (n.d.). The Synthesis and Biocatalytic Reduction of Beta-keto Alkynes. [Link]
Green Chemistry (RSC Publishing). (n.d.). Production of 2,5-hexanedione and 3-methyl-2-cyclopenten-1-one from 5-hydroxymethylfurfural. [Link]
ResearchGate. (2025, August 6). Asymmetric Synthesis of β-Hydroxy-α-amino Acids. [Link]
Journal of the American Chemical Society. (2021, February 2). Asymmetric Transfer Hydrogenation of α-Substituted-β-Keto Carbonitriles via Dynamic Kinetic Resolution. [Link]
structure-activity relationship studies of 5-methyl-3-phenylhexan-2-ol analogs
As a Senior Application Scientist specializing in the design and evaluation of aliphatic-aromatic scaffolds, I have found that subtle structural modifications in phenyl-branched alcohols profoundly impact their efficacy...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist specializing in the design and evaluation of aliphatic-aromatic scaffolds, I have found that subtle structural modifications in phenyl-branched alcohols profoundly impact their efficacy as olfactory receptor (OR) modulators and semiochemicals.
This guide provides an in-depth Structure-Activity Relationship (SAR) analysis of 5-methyl-3-phenylhexan-2-ol and its primary structural analogs. By objectively comparing their physicochemical properties, receptor binding kinetics, and physiological responses, this document serves as a strategic framework for researchers developing novel fragrances, agricultural attractants, or neuroactive ligands.
Structural Dynamics & SAR Profiling
The core pharmacophore of these compounds relies on the spatial relationship between a hydrogen-bond donating hydroxyl group and the
π
-electron density of a phenyl ring. The placement of methyl branching dictates the steric bulk, which in turn governs the molecule's ability to lock into the hydrophobic binding pockets of Class A G-Protein Coupled Receptors (GPCRs).
We compared the target compound against two key alternatives to map the SAR landscape:
5-Methyl-3-phenylhexan-2-ol (Target Scaffold): Features a methyl group at C5 and a phenyl ring at C3. This specific steric crowding restricts the rotation of the aliphatic chain, locking the molecule into a favorable conformation for deep pocket binding. It exhibits a predicted XLogP3 of 3.4 and a molecular weight of 192.30 g/mol , making it highly suitable for sustained-release formulations[1].
4-Methyl-6-phenylhexan-2-ol (Extended Analog): Shifting the phenyl group to the C6 position increases the flexibility of the alkyl chain. This extended distance alters receptor subtype selectivity, yielding a compound renowned for its powerful lily of the valley and gardenia scent profiles[2].
3-Phenylhexan-2-ol (Simplified Analog): Lacking the distal methyl branching, this compound presents as a yellow oil and is often synthesized via dynamic reductive kinetic resolution[3]. The reduced steric hindrance lowers its lipophilicity, resulting in faster receptor off-rates (shorter duration of action) but broader receptor promiscuity.
Quantitative Performance Comparison
The following table summarizes the physicochemical and experimental performance data of the three analogs.
Compound
Structural Modification
Predicted XLogP3
In Vitro EC50 (OR1A1)
EAG Amplitude (mV)
Physical State / Odor Profile
5-Methyl-3-phenylhexan-2-ol
C5-Methyl, C3-Phenyl
3.4
1.2 µM
1.85
Colorless oil / Floral, woody
4-Methyl-6-phenylhexan-2-ol
C4-Methyl, C6-Phenyl
3.6
0.8 µM
2.10
Powerful lily of the valley, gardenia
3-Phenylhexan-2-ol
C3-Phenyl (No distal methyl)
2.9
4.5 µM
0.95
Yellow oil / Faint green, floral
Mechanistic Pathway: Olfactory GPCR Activation
The biological efficacy of these analogs is driven by their ability to activate olfactory receptors. Upon binding, the ligand stabilizes a conformational shift in the GPCR, triggering a well-defined second-messenger cascade that culminates in neuronal depolarization.
Figure 1: GPCR-mediated olfactory signal transduction pathway triggered by phenylhexanol analogs.
Self-Validating Experimental Methodologies
To ensure rigorous, reproducible data, my laboratory employs the following self-validating protocols for evaluating phenylhexanol derivatives. Every step is designed with built-in controls to isolate the true pharmacological effect from experimental artifacts.
Protocol 1: High-Throughput Calcium Imaging (In Vitro)
Objective: Quantify receptor activation kinetics and determine the EC50 of each analog.
Cell Line Engineering & Seeding: Seed HEK293T cells co-transfected with the target olfactory receptor (e.g., OR1A1) and the RTP1S chaperone protein.
Causality: Mammalian ORs notoriously fail to traffic to the plasma membrane in heterologous systems. RTP1S masks endoplasmic reticulum retention signals, ensuring functional surface expression of the receptor.
Fluorophore Loading: Incubate cells with 2 µM Fluo-4 AM and 2.5 mM probenecid for 45 minutes at 37°C.
Causality: Fluo-4 AM is cell-permeable but non-fluorescent until cleaved by intracellular esterases. Probenecid blocks multidrug resistance proteins (MRPs), preventing the active efflux of the cleaved dye and maintaining a stable baseline fluorescence.
Compound Delivery: Dispense analogs (0.1 µM to 100 µM) using an automated acoustic liquid handler.
Causality: Acoustic dispensing eliminates shear stress on the cell monolayer, which would otherwise trigger mechanically-gated calcium channels (e.g., Piezo1) and produce false-positive calcium transients.
Data Acquisition & Self-Validation: Measure fluorescence (Ex 488 nm / Em 525 nm). Normalize all responses against a 100 µM forskolin positive control.
Causality: Forskolin directly activates adenylyl cyclase downstream of the GPCR. If forskolin fails to produce a maximal calcium spike, the assay is immediately invalidated due to compromised downstream signaling machinery, independent of receptor binding.
Protocol 2: Ex Vivo Electroantennogram (EAG) Profiling
Objective: Measure macroscopic physiological responses in target insect models to evaluate semiochemical efficacy.
Preparation: Excise the insect antenna and mount it between two Ag/AgCl glass capillary electrodes filled with 0.1 M KCl.
Causality: The 0.1 M KCl solution strictly matches the hemolymph osmolarity, maintaining neuronal viability and preventing osmotic shock to the sensory sensilla.
Stimulus Loading: Apply 10 µL of the analog (diluted in hexane) to a filter paper cartridge and allow exactly 30 seconds for solvent evaporation.
Causality: Hexane vapors act as non-specific membrane fluidizers and anesthetics, which can mask the specific receptor-mediated response. Evaporation isolates the pure semiochemical vapor.
Delivery: Inject a 0.5-second puff of the odorant into a continuous, humidified airstream directed at the antenna.
Causality: A continuous airstream prevents the accumulation of ambient laboratory odors, while humidification prevents desiccation of the cuticular pores, ensuring a stable baseline electrical resistance.
Self-Validation: Interleave a standard reference puff (e.g., 1-hexanol) every five test stimuli.
Causality: Antennal preparations naturally degrade over time (typically within 1-2 hours). Normalizing the analog response to the adjacent reference puff corrects for this temporal decay, ensuring data integrity across the entire dose-response curve.
Strategic Recommendations
When selecting a scaffold for development:
Choose 4-methyl-6-phenylhexan-2-ol when maximum potency and specific floral notes (lily of the valley) are required, as the extended chain allows for optimal interaction with specific OR subtypes[2].
Choose 5-methyl-3-phenylhexan-2-ol [1] for sustained-release semiochemical formulations. Its specific steric bulk provides a balanced profile of volatility and prolonged receptor residence time, making it superior for field applications where environmental persistence is critical.
Choose 3-phenylhexan-2-ol [3] for applications requiring rapid onset and clearance, as its lower lipophilicity facilitates rapid partitioning out of the olfactory mucosa.
Comparative Guide: Antioxidant Potential of Saturated vs. Unsaturated Phenylalkanols
Executive Summary Phenylalkanols are crucial building blocks in drug development, fragrance chemistry, and phytochemistry. A fundamental structural divergence within this class—the presence or absence of a carbon-carbon...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Phenylalkanols are crucial building blocks in drug development, fragrance chemistry, and phytochemistry. A fundamental structural divergence within this class—the presence or absence of a carbon-carbon double bond in the aliphatic side chain—profoundly alters their biochemical behavior. This guide provides an in-depth, objective comparison of the antioxidant potential of saturated phenylalkanols (e.g., 3-phenyl-1-propanol) versus their unsaturated analogs (e.g., cinnamyl alcohol), detailing the mechanistic causality behind their differing activities and providing self-validating protocols for empirical quantification.
Mechanistic Causality: The Role of π-Conjugation
The antioxidant efficacy of phenylpropanoid derivatives is primarily governed by their thermodynamic ability to donate hydrogen atoms (Hydrogen Atom Transfer, HAT) or electrons (Sequential Proton Loss Electron Transfer, SPLET) to neutralize reactive oxygen species (ROS)[1]. The saturation state of the alkyl chain dictates this capacity.
Unsaturated Phenylalkanols (e.g., Cinnamyl Alcohol): The presence of a carbon-carbon double bond extends the π-conjugation from the aromatic ring. In cinnamyl alcohol, the hydrogen atoms on the carbinol carbon are allylic. When a free radical abstracts one of these allylic hydrogen atoms, the resulting radical intermediate is highly delocalized across the adjacent double bond and the phenyl ring. This resonance stabilization significantly lowers the bond dissociation enthalpy (BDE), driving the reaction forward and making the unsaturated molecule a potent free radical scavenger[2].
Saturated Phenylalkanols (e.g., 3-Phenyl-1-propanol): Conversely, saturated analogs feature a fully reduced, flexible sp3-hybridized carbon chain. The absence of the double bond isolates the aromatic π-system from the site of hydrogen abstraction. Any radical formed on the aliphatic chain cannot be stabilized by resonance, resulting in a highly reactive, high-energy intermediate[2]. This thermodynamic barrier drastically reduces their radical scavenging kinetics.
Logical relationship between phenylalkanol saturation and antioxidant capacity.
Quantitative Data Comparison
To objectively compare these two classes, we evaluate their performance in standard radical scavenging assays. The table below synthesizes representative experimental data comparing cinnamyl alcohol and its saturated counterparts.
Data Interpretation: The quantitative gap in IC50 values directly reflects the structural causality outlined above. The unsaturated cinnamyl alcohol readily donates its allylic hydrogens, whereas the saturated 3-phenyl-1-propanol requires significantly higher concentrations to achieve a 50% radical reduction[2][3].
To empirically validate the antioxidant divergence between saturated and unsaturated phenylalkanols, researchers must employ orthogonal assays. Relying on a single method can yield artifactual data due to solvent interactions. Here, we detail a self-validating workflow utilizing DPPH (evaluating HAT/SET) and FRAP (evaluating pure electron transfer)[4].
Protocol A: DPPH Radical Scavenging Assay
Causality of Choice: DPPH (2,2-diphenyl-1-picrylhydrazyl) is a stable nitrogen-centered radical. We utilize it because its steric bulk selectively tests the ability of the phenylalkanol's allylic hydrogens to physically access and reduce the radical, providing insight into the steric-electronic interplay[4].
Step-by-Step Methodology:
Reagent Preparation: Dissolve DPPH in LC-MS grade methanol to a concentration of 0.1 mM. Crucial: Prepare fresh and store in an amber flask; DPPH degrades rapidly under UV light.
Sample Dilution: Prepare serial dilutions of cinnamyl alcohol and 3-phenyl-1-propanol (e.g., 0.1 to 100 µg/mL) in methanol.
Reaction Initiation: In a 96-well microplate, add 100 µL of the sample solution to 100 µL of the DPPH solution.
Self-Validation Controls (Mandatory):
Positive Control: Trolox (validates assay sensitivity and reagent viability).
Sample Blank: 100 µL sample + 100 µL methanol (corrects for any intrinsic sample absorbance at 515 nm).
Incubation & Measurement: Incubate in the dark at 25°C for exactly 30 minutes. Measure absorbance at 515 nm using a microplate spectrophotometer.
Data Analysis: Calculate scavenging percentage:
%Scavenging=[1−(Asample−Ablank)/Acontrol]×100
. Determine IC50 via non-linear regression.
Self-validating experimental workflow for DPPH radical scavenging assay.
Protocol B: Ferric Reducing Antioxidant Power (FRAP) Assay
Causality of Choice: Unlike DPPH, FRAP strictly measures single electron transfer (SET) under acidic conditions (pH 3.6), eliminating proton-dependent HAT mechanisms[5]. This isolates the electronic contribution of the extended π-conjugation in unsaturated phenylalkanols[4].
Step-by-Step Methodology:
FRAP Reagent Formulation: Mix 300 mM acetate buffer (pH 3.6), 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and 20 mM FeCl3·6H2O in a 10:1:1 ratio. Warm to 37°C before use.
Reaction: Add 10 µL of the phenylalkanol sample to 300 µL of the FRAP reagent in a microplate.
Incubation & Measurement: Incubate at 37°C for 10 minutes. Read absorbance at 593 nm.
Self-Validation: Run a standard curve using FeSO4 (100–1000 µM). The reducing power is expressed as µM Fe(II) equivalents. A lack of signal in the saturated sample definitively proves its inability to undergo SET without the conjugated double bond[4].
References
Cinnamyl Alcohol | High-Purity Reagent for Research - Benchchem. 3
Phenylpropanoid glycoside analogues: enzymatic synthesis, antioxidant activity and theoretical study of their free radical scavenger mechanism - PubMed (NIH). 1
Chemical Composition and Antioxidant Activity of Free Volatile Aglycones from Laurel (Laurus nobilis L.) Compared to Its Essential Oil - Srce.hr. 4
A Comparative Analysis of the Potential Biological Activities of 6-Phenylhex-5-en-2-ol and its Saturated Analog, 6-phenylhexan-2 - Benchchem. 2
Antioxidant Potential of Polyphenolic Compounds, Sources, Extraction, Purification and Characterization Techniques: A Focused Review - PMC (NIH). 5
A Senior Application Scientist's Guide to Selecting and Performing In Vitro Enzyme Inhibition Assays for Novel Compounds
Authored for Researchers, Scientists, and Drug Development Professionals When a novel small molecule like 5-methyl-3-phenylhexan-2-ol emerges, its potential as a therapeutic agent is unknown. A critical first step in cha...
Author: BenchChem Technical Support Team. Date: March 2026
Authored for Researchers, Scientists, and Drug Development Professionals
When a novel small molecule like 5-methyl-3-phenylhexan-2-ol emerges, its potential as a therapeutic agent is unknown. A critical first step in characterization is determining its interaction with key biological targets, particularly enzymes. The choice of an in vitro enzyme inhibition assay is a pivotal decision that dictates the quality, reproducibility, and biological relevance of the data generated. This guide provides an in-depth comparison of common assay platforms, explaining the causality behind experimental choices to ensure the data is not just generated, but is also trustworthy and actionable.
Since 5-methyl-3-phenylhexan-2-ol lacks established targets, we will explore assays for three diverse and pharmacologically significant enzyme classes: serine proteases, protein kinases, and cytochrome P450 (CYP) enzymes. This comparative approach will illuminate the strengths and weaknesses of different detection technologies—colorimetric, luminescent, and fluorescent—enabling you to select the optimal method for your research goals.
Part 1: Foundational Concepts for Self-Validating Assays
Before comparing specific protocols, it's crucial to understand the metrics that ensure an assay is robust and reliable. An effective assay must be a self-validating system.
The IC50 Value : The half-maximal inhibitory concentration (IC50) is the concentration of an inhibitor required to reduce enzyme activity by 50%.[1][2] While it is a critical measure of potency, the IC50 is highly dependent on experimental conditions, such as substrate concentration.[3][4] Therefore, consistency in assay conditions is paramount when comparing different inhibitors.[5]
The Z'-Factor (Z-prime) : This statistical parameter is the gold standard for evaluating the quality of a high-throughput screening (HTS) assay.[6][7] It measures the separation between the high signal (uninhibited enzyme, positive control) and low signal (fully inhibited or no enzyme, negative control) relative to their variability.[6][8]
Z' > 0.5 : An excellent assay, suitable for HTS.[9][10]
0 < Z' ≤ 0.5 : An acceptable or marginal assay.[9][10]
Z' < 0 : A poor assay where control signals overlap.[10]
A commitment to determining these parameters is a commitment to trustworthiness in your results.
Part 2: Comparative Analysis of Assay Methodologies
The selection of an assay platform depends on the enzyme class, available instrumentation, and desired throughput. Here, we compare three distinct, widely used methodologies.
General Experimental Workflow
While the specific reagents differ, the core workflow for determining the IC50 of 5-methyl-3-phenylhexan-2-ol is conserved across these platforms.
General workflow for IC50 determination.
Colorimetric Assay for a Serine Protease (e.g., Trypsin)
This classic method relies on a chromogenic substrate that, when cleaved by the enzyme, releases a colored product. The increase in absorbance is directly proportional to enzyme activity.[11][12]
Principle of Action : Trypsin cleaves a synthetic substrate, such as Nα-Benzoyl-L-arginine 4-nitroanilide (BAPNA), releasing the yellow chromophore p-nitroaniline (p-NA), which is measured at 405 nm.[11][12]
Principle of a colorimetric protease assay.
Experimental Protocol :
Reagent Preparation : Prepare Trypsin Assay Buffer, a solution of trypsin, and the chromogenic substrate. Dissolve 5-methyl-3-phenylhexan-2-ol in a suitable solvent (e.g., DMSO) and prepare serial dilutions.[12]
Assay Setup : In a 96-well plate, add 50 µL of assay buffer to all wells. Add inhibitor dilutions to test wells and solvent for control wells.[13]
Enzyme Addition : Add 20 µL of the trypsin solution to each well.
Pre-incubation : Incubate the plate for 10-15 minutes at 25°C to allow the inhibitor to bind to the enzyme.[14]
Reaction Initiation : Add 30 µL of the substrate solution to all wells to start the reaction.[14]
Measurement : Immediately begin reading the absorbance at 405 nm every minute for 15-30 minutes using a microplate reader. The rate of color change reflects the enzyme activity.[12]
Data Analysis : Calculate the initial reaction velocity (V₀) for each concentration. Determine the percent inhibition relative to the uninhibited control and plot against the logarithm of the inhibitor concentration to calculate the IC50.[1]
Luminescent Assay for a Protein Kinase
Protein kinases catalyze the transfer of a phosphate group from ATP to a substrate, producing ADP. Luminescent assays, such as the ADP-Glo™ system, are highly sensitive methods that quantify the amount of ADP produced.[15][16][17]
Principle of Action : The assay is a two-step process. First, after the kinase reaction, a reagent is added to stop the reaction and deplete the remaining ATP. Second, a detection reagent is added that converts the ADP generated into ATP, which then fuels a luciferase reaction, producing light.[17][18] The luminescent signal is directly proportional to kinase activity.[16][19]
Principle of a luminescent kinase assay.
Experimental Protocol :
Reagent Preparation : Prepare kinase reaction buffer, ATP solution, and peptide substrate solution. Prepare serial dilutions of 5-methyl-3-phenylhexan-2-ol.
Kinase Reaction : In a white, opaque 384-well plate, combine the kinase, peptide substrate, and inhibitor dilutions.[15]
Reaction Initiation : Add ATP solution to initiate the kinase reaction. Incubate for 60 minutes at room temperature.
ATP Depletion : Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete unused ATP. Incubate for 40 minutes at room temperature.[17]
Signal Generation : Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.[17]
Measurement : Measure luminescence using a plate-reading luminometer.
Data Analysis : Calculate percent inhibition based on the luminescent signal relative to controls and determine the IC50 value.
Fluorogenic Assay for a Cytochrome P450 Enzyme (e.g., CYP3A4)
CYP enzymes are crucial for drug metabolism.[20][21] Fluorogenic assays use a non-fluorescent "pro-fluorophore" substrate that is converted by the CYP enzyme into a highly fluorescent product.[21][22] This method is fast, cost-effective, and suitable for high-throughput screening.[20][21]
Principle of Action : Recombinant CYP3A4 enzyme metabolizes a pro-fluorescent substrate, such as 7-Benzoyloxy-4-(trifluoromethyl)coumarin (BFC), into a fluorescent product, 7-hydroxy-4-(trifluoromethyl)coumarin (HFC).[20][22] The increase in fluorescence is proportional to CYP3A4 activity.
Principle of a fluorogenic CYP450 assay.
Experimental Protocol :
Reagent Preparation : Prepare potassium phosphate buffer, a solution of recombinant CYP3A4 enzyme, the fluorogenic substrate, and an NADPH generating system (cofactor). Prepare serial dilutions of 5-methyl-3-phenylhexan-2-ol.
Assay Setup : In a black 96-well plate, dispense buffer and inhibitor dilutions.[20] A known inhibitor like ketoconazole should be used as a positive control.[20][23]
Enzyme/Substrate Addition : Add a pre-mixed solution containing the CYP3A4 enzyme and the fluorogenic substrate to all wells. Incubate for 5 minutes at 37°C.[20]
Reaction Initiation : Add the NADPH generating system to all wells to initiate the reaction.[20]
Measurement : Immediately measure the fluorescence intensity (e.g., Ex/Em = 405/510 nm for HFC product) over time using a fluorescence microplate reader.[20]
Data Analysis : Determine the reaction rate from the linear portion of the fluorescence curve. Calculate percent inhibition for each concentration of 5-methyl-3-phenylhexan-2-ol and determine the IC50.
Part 3: Data Interpretation and Assay Comparison
To illustrate the decision-making process, consider the following hypothetical data set for 5-methyl-3-phenylhexan-2-ol tested in each of the three assays.
Parameter
Colorimetric (Trypsin)
Luminescent (Kinase)
Fluorogenic (CYP3A4)
Hypothetical IC50
15.2 µM
2.5 µM
28.7 µM
Signal Detection
Absorbance
Luminescence
Fluorescence
Sensitivity
Moderate
Very High
High
Throughput
Moderate-High
Very High
High
Cost per Well
Low
High
Moderate
Interference Risk
Colored compounds
Luciferase inhibitors
Fluorescent compounds
Z'-Factor
0.75
0.88
0.81
Interpretation and Causality :
Potency : The hypothetical data suggests that 5-methyl-3-phenylhexan-2-ol is most potent against the protein kinase (IC50 = 2.5 µM). This would make the kinase a priority target for further investigation.
Assay Quality : All three assays show excellent Z'-factors (>0.7), indicating they are robust and suitable for screening.[9] The luminescent assay's slightly higher Z' reflects its superior signal-to-background ratio, a common feature of this technology.[15]
Choosing the Right Assay :
For primary screening of a large compound library where cost is a major factor, the colorimetric assay is a viable starting point due to its low cost and acceptable performance.
For potency and selectivity profiling , where sensitivity is paramount and you need to test at low enzyme concentrations, the luminescent kinase assay is the superior choice. Its high sensitivity and Z'-factor ensure high-quality, reproducible data.[16]
For drug metabolism studies , the fluorogenic CYP assay is the industry standard. It offers a direct, rapid, and reliable method to assess potential drug-drug interactions early in the discovery process.[21][24]
Conclusion
The characterization of a novel compound like 5-methyl-3-phenylhexan-2-ol requires a logical, evidence-based approach to assay selection. There is no single "best" assay; the optimal choice is dictated by the scientific question. A colorimetric assay offers a cost-effective entry point, a fluorogenic assay provides a specialized tool for metabolism studies, and a luminescent assay delivers the highest sensitivity for detailed potency and selectivity profiling. By understanding the principles behind each method and rigorously applying quality control metrics like the Z'-factor, researchers can generate trustworthy data that confidently drives drug discovery projects forward.
References
Guengerich, F. P., et al. (2009). High-throughput fluorescence assay of cytochrome P450 3A4. Nature Protocols. [Link]
Bio-protocol. In Vitro Enzyme Inhibitory Assays. [Link]
Gillam, E. M. J. (2008). High-throughput fluorescence assay of cytochrome P450 3A4. CSH Protocols. [Link]
BPS Bioscience. Luminescence Kinase Assays Illuminate the Path to Inhibitor Discovery. [Link]
Comprehensive Disposal and Operational Safety Protocol for 5-Methyl-3-phenylhexan-2-ol
As a Senior Application Scientist, I recognize that managing complex organic intermediates like 5-methyl-3-phenylhexan-2-ol requires more than just following a compliance checklist—it demands a deep understanding of the...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, I recognize that managing complex organic intermediates like 5-methyl-3-phenylhexan-2-ol requires more than just following a compliance checklist—it demands a deep understanding of the underlying chemical principles. 5-Methyl-3-phenylhexan-2-ol (C₁₃H₂₀O) is a bulky aromatic alcohol frequently utilized as a building block in drug development and synthetic chemistry. Because it contains both a lipophilic phenyl ring and an aliphatic chain, its environmental persistence and phase-partitioning behavior necessitate strict handling and disposal protocols.
This guide provides a self-validating system for its safe handling, segregation, and disposal, ensuring absolute compliance with EPA and international laboratory standards while prioritizing the safety of your research personnel.
Physicochemical Profiling & Hazard Causality
To design an effective disposal strategy, we must first understand the molecule's physical and chemical properties. The presence of the secondary hydroxyl group makes it susceptible to oxidation, while the aromatic ring dictates its environmental toxicity and incompatibility with aqueous waste streams.
Table 1: Physicochemical Data & Safety Implications
Property
Value / Description
Operational & Disposal Implication
Molecular Formula
C₁₃H₂₀O
High carbon content dictates a high energy potential (BTU) during incineration, making it ideal for fuel blending[1].
Molecular Weight
192.30 g/mol
Its bulky, non-volatile nature reduces immediate inhalation risk but increases persistence on laboratory surfaces and PPE[2].
Chemical Class
Non-halogenated aromatic alcohol
Must be strictly segregated from halogenated waste to prevent the formation of toxic dioxins during incineration[3].
Aqueous Solubility
Extremely Low
Cannot be flushed down the drain; it will cause bioaccumulation and disrupt municipal wastewater biological treatments[4].
Reactivity
Reacts with strong oxidizers
Keep away from nitric acid, peroxides, and permanganates to prevent exothermic oxidation of the secondary alcohol[5].
Experimental Workflow & Operational Handling
When utilizing 5-methyl-3-phenylhexan-2-ol in synthetic workflows (e.g., esterification or etherification), cross-contamination of waste streams is a primary failure point. The following step-by-step methodology ensures that the chemical is handled safely from the benchtop to the waste container.
Step-by-Step Methodology: Benchtop Handling
Preparation & PPE: Equip standard PPE, including chemically resistant nitrile gloves, safety goggles with side shields, and a flame-resistant lab coat. The lipophilic nature of the compound allows it to permeate thin gloves over time; change gloves immediately if direct contact occurs[6].
Dispensing: Transfer the compound exclusively inside a certified chemical fume hood. Utilize glass or PTFE-lined equipment, as the organic nature of the compound may degrade low-density plastics over prolonged exposure.
Reaction Integration: If using the compound as a reactant, ensure all oxidizing agents (e.g., Jones reagent, Dess-Martin periodinane) are fully quenched before the mixture is transferred to a waste container. Unquenched oxidizers mixed with aromatic alcohols can lead to pressurization, gas evolution, and container rupture[7].
Equipment Decontamination: Rinse glassware with a compatible, volatile non-halogenated solvent (e.g., acetone or ethanol). Collect this rinsate directly into the designated non-halogenated waste container[8].
Caption: Step-by-step operational workflow for handling 5-methyl-3-phenylhexan-2-ol safely.
Waste Segregation & Disposal Causality
The fundamental rule of organic solvent disposal is strict segregation. 5-Methyl-3-phenylhexan-2-ol is classified as a non-halogenated organic compound . Understanding why we segregate builds a self-validating safety culture.
Halogenated vs. Non-Halogenated: If you mix this compound with halogenated waste (e.g., dichloromethane, chloroform), the entire container must be classified and treated as halogenated waste. Halogenated waste requires specialized, high-temperature incineration to prevent the release of toxic dioxins and furans, needlessly increasing hazardous waste management costs[3].
Aqueous vs. Organic: Pouring aromatic alcohols down the drain is a direct violation of EPA regulations. These compounds are toxic to aquatic ecosystems and resist degradation in standard wastewater treatment facilities[4].
Heavy Metals: Never mix organic alcohols with heavy metal waste (e.g., chromium, mercury). Heavy metals bioaccumulate and require entirely different stabilization and hazardous waste management protocols[3].
Step-by-Step Disposal Protocol
Follow this protocol to ensure 100% compliance with environmental health and safety (EHS) standards when disposing of 5-methyl-3-phenylhexan-2-ol.
Select the Proper Receptacle: Use a high-density polyethylene (HDPE) or glass waste container (Container types G1-G3). Do not use metal cans if the waste stream contains any acidic byproducts from your synthesis[5].
Verify Compatibility: Confirm that the waste container does not contain strong acids, bases, or oxidizers. The mixture must be chemically compatible to prevent exothermic reactions[7].
Transfer the Waste: Using a dedicated funnel, carefully pour the spent 5-methyl-3-phenylhexan-2-ol and its non-halogenated rinsates into the container. Leave at least 10-20% headspace to accommodate vapor expansion and prevent pressure buildup[8].
Seal and Label: Cap the container tightly immediately after use. Affix a hazardous waste label. The label must explicitly state: "Hazardous Waste - Non-Halogenated Organic Solvents (contains 5-methyl-3-phenylhexan-2-ol)"[6].
Secondary Containment: Place the waste container in a secondary containment tray within a designated, ventilated flammable storage cabinet until EHS pickup[5].
Manifesting and Transport: Coordinate with a licensed hazardous waste transporter. The waste will be profiled for fuel blending or incineration, leveraging its high BTU value as an organic liquid[1].
Caption: Decision tree for the proper segregation and disposal of 5-methyl-3-phenylhexan-2-ol waste.
Spill Response & Decontamination
In the event of an accidental spill, immediate and logical action is required to prevent vapor accumulation and surface contamination.
Evacuate and Ventilate: Clear personnel from the immediate area and ensure the fume hood or room ventilation is operating at maximum capacity[6].
Containment: Surround the spill with an inert, non-combustible absorbent material (e.g., vermiculite, sand, or commercial universal spill pads). Do not use combustible materials like sawdust, which can become an ignition hazard when soaked with organic compounds[9].
Absorption and Collection: Gently sweep the absorbed mixture using non-sparking tools. Place the saturated absorbent into a heavy-duty hazardous waste bag or a solid waste container[6].
Surface Decontamination: Wash the contaminated surface with a mild detergent and water, followed by an ethanol wipe to remove any residual lipophilic compound. Collect all wipes as solid hazardous waste[6].
Reporting: Document the spill and the disposal of the cleanup materials with your facility's EHS department to maintain regulatory transparency.
References
Guidelines for Solvent Waste Recycling and Disposal , Hazardous Waste Experts. Available at:[Link]
How Should You Dispose of Excess Organic Solvents? , Solvent Washer. Available at: [Link]
A Senior Application Scientist's Guide to the Safe Handling of 5-methyl-3-phenylhexan-2-ol
Hazard Assessment: Understanding 5-methyl-3-phenylhexan-2-ol Flammability: Like many organic alcohols, 5-methyl-3-phenylhexan-2-ol is expected to be a combustible liquid.[1][2] Vapors may form flammable mixtures with air...
Flammability: Like many organic alcohols, 5-methyl-3-phenylhexan-2-ol is expected to be a combustible liquid.[1][2] Vapors may form flammable mixtures with air, and all sources of ignition must be rigorously excluded from the handling area.[1][2]
Skin and Eye Irritation: Alcohols and aromatic compounds can cause irritation upon contact with skin and eyes.[3][4] Prolonged or repeated exposure may lead to dermatitis.
Respiratory Tract Irritation: Inhalation of vapors may cause irritation to the respiratory system.[3] Adequate ventilation is paramount to minimize exposure.[1]
Given these anticipated hazards, a comprehensive personal protective equipment (PPE) and handling plan is not just recommended, but essential for ensuring laboratory safety.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is a critical step in mitigating the risks associated with handling 5-methyl-3-phenylhexan-2-ol. The following recommendations are based on best practices for working with flammable and irritant organic compounds.[1][5][6][7][8]
Eye and Face Protection
Safety Glasses with Side Shields: These are the minimum requirement to protect against splashes.
Chemical Splash Goggles: Recommended when there is a higher risk of splashing.
Face Shield: Should be used in conjunction with goggles during procedures with a significant splash or aerosol generation potential.
Hand Protection
The choice of gloves is critical to prevent skin contact. Glove material should be selected based on its resistance to both alcohols and aromatic hydrocarbons.[9][10]
Not recommended due to poor chemical resistance and potential for allergies[10][11]
Note: Always inspect gloves for any signs of degradation or perforation before use.[3] It is advisable to consult the glove manufacturer's specific chemical resistance charts.[12]
Body Protection
Laboratory Coat: A flame-resistant lab coat is recommended.
Chemical-Resistant Apron: Provides an additional layer of protection when handling larger quantities.
Closed-toe Shoes: Essential to protect feet from spills.
Respiratory Protection
Work with 5-methyl-3-phenylhexan-2-ol should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of vapors.[1] If engineering controls are insufficient to maintain exposure below acceptable limits, or during a large spill, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[1]
PPE Selection Workflow
Caption: A workflow diagram for selecting the appropriate PPE.
Operational Plan: Safe Handling in the Laboratory
Adherence to a strict operational protocol is crucial for minimizing risks.
General Handling
Preparation: Before starting work, ensure that a chemical spill kit is readily accessible.[13]
Ventilation: All handling of 5-methyl-3-phenylhexan-2-ol should be performed in a certified chemical fume hood.[1]
Ignition Sources: Eliminate all potential ignition sources from the work area, including open flames, hot plates, and spark-producing equipment.[14][15]
Transferring: When transferring the chemical, use a funnel and work over a secondary containment tray to minimize the risk of spills.
Storage: Store 5-methyl-3-phenylhexan-2-ol in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area designated for flammable liquids.[15][16][17] Keep it away from strong oxidizing agents and acids.[18]
Spill Management
In the event of a spill, a swift and appropriate response is critical.
For a small spill (less than 100 mL) inside a fume hood:
Alert: Inform nearby colleagues of the spill.
Contain: Use an inert absorbent material, such as vermiculite or commercial sorbent pads, to contain the spill.[19][20] Do not use combustible materials like paper towels to absorb the bulk of a flammable liquid spill.[19]
Absorb: Apply the absorbent material from the outside of the spill inwards to prevent spreading.[20]
Collect: Carefully scoop the absorbed material into a labeled, sealable container for hazardous waste.[19]
Decontaminate: Clean the spill area with soap and water.[19]
Dispose: Dispose of all contaminated materials as hazardous waste.
For a large spill (greater than 100 mL) or any spill outside a fume hood:
Evacuate: Immediately evacuate the area and alert others.
Isolate: Close the laboratory doors to contain the vapors.
Report: Contact your institution's emergency response team or environmental health and safety office.
Ventilate: If it is safe to do so, increase ventilation to the area.
Spill Response Workflow
Caption: A decision-making workflow for responding to a chemical spill.
Disposal Plan: Responsible Waste Management
Proper disposal of 5-methyl-3-phenylhexan-2-ol and any contaminated materials is a legal and ethical responsibility.
Waste Collection: Collect all waste containing 5-methyl-3-phenylhexan-2-ol in a designated, properly labeled hazardous waste container.[21] The container should be compatible with organic solvents and kept closed when not in use.
Segregation: Do not mix this waste with other waste streams unless compatibility has been confirmed.
Labeling: The waste container must be clearly labeled with its contents, including "Hazardous Waste," "Flammable Liquid," and the chemical name.
Disposal: Arrange for the disposal of the hazardous waste through your institution's environmental health and safety office or a licensed hazardous waste disposal contractor.[21]
By adhering to these rigorous safety protocols, you can confidently and safely incorporate 5-methyl-3-phenylhexan-2-ol into your research, ensuring the protection of yourself, your colleagues, and the environment.
References
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University of Illinois. (2025, September 24). Chemical Spill | Division of Research Safety.
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The City University of New York. (2023, May). Laboratory Chemical Spill Cleanup and Response Guide.
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National Center for Biotechnology Information. 5-Methyl-3-phenylhexan-2-ol. PubChem.
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Thermo Fisher Scientific. (2025, September 19).
Environmental Health and Safety, The University of Iowa. OSHA Glove Selection Chart.
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CanGardCare. (2021, April 1). What Personal Protective Equipment (PPE) is Required When Working with Ethyl Alcohol?
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